molecular formula C19H13N3O B7548172 N-quinolin-8-ylquinoline-2-carboxamide

N-quinolin-8-ylquinoline-2-carboxamide

Número de catálogo: B7548172
Peso molecular: 299.3 g/mol
Clave InChI: LIQCMGOJWCIWPS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-quinolin-8-ylquinoline-2-carboxamide is a useful research compound. Its molecular formula is C19H13N3O and its molecular weight is 299.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-quinolin-8-ylquinoline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-quinolin-8-ylquinoline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-quinolin-8-ylquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O/c23-19(17-11-10-13-5-1-2-8-15(13)21-17)22-16-9-3-6-14-7-4-12-20-18(14)16/h1-12H,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQCMGOJWCIWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

High-Resolution Mass Spectrometry and Structural Profiling of N-quinolin-8-ylquinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-quinolin-8-ylquinoline-2-carboxamide (N8QQ2C) is a highly specialized organic framework widely recognized in advanced organometallic chemistry and drug discovery. Building upon the foundational 8-aminoquinoline directing group pioneered by Daugulis[1], N8QQ2C extends the coordination sphere to act as a robust N,N,N-tridentate ligand. This whitepaper provides a comprehensive technical guide to the molecular weight, exact monoisotopic mass, and structural conformation of N8QQ2C, equipping researchers with the precise analytical parameters required for High-Resolution Mass Spectrometry (HRMS) validation and catalytic workflow design.

Structural and Physicochemical Profiling

The structural integrity of N8QQ2C is defined by two quinoline systems bridged by a carboxamide linkage. According to crystallographic data, the dihedral angle between the two quinoline systems is tightly constrained at 11.54(3)°[2].

Causality of Conformation: This near-planar geometry is thermodynamically favored by intramolecular hydrogen bonding and steric minimization. This specific conformation pre-organizes the molecule for highly efficient tridentate metal chelation (N-quinoline, N-amide, N-quinoline), significantly lowering the activation energy required for transition metals (e.g., Pd, Cu, Ni) to insert into adjacent C-H bonds during catalytic cycles.

Table 1: Fundamental Physicochemical Data of N8QQ2C
PropertyValueAnalytical Significance
Chemical Formula C19H13N3ODefines the isotopic envelope and elemental composition[3].
Average Molecular Weight 299.33 g/mol Used for bulk stoichiometric calculations in synthesis.
Exact Mass (Monoisotopic) 299.10586 DaCritical for HRMS identification (< 5 ppm error threshold)[3].
LogP (Estimated) ~3.5 - 4.2Indicates high lipophilicity, dictating reverse-phase LC conditions.
Hydrogen Bond Donors 1The amide N-H, which deprotonates during metal coordination.
Hydrogen Bond Acceptors 3Two quinoline nitrogens and one carbonyl oxygen.

The Role of Exact Mass in Catalytic Validation

In transition-metal-catalyzed C-H activation, N8QQ2C acts as a directing group or ligand. Reaction mixtures are highly complex, often containing unreacted starting materials, metal clusters, and transient intermediates.

Why Exact Mass Matters: The exact monoisotopic mass of 299.10586 Da allows mass spectrometers (like Q-TOF or Orbitrap) to differentiate N8QQ2C from isobaric impurities[3]. For instance, a synthetic byproduct with a nominal mass of 299 Da but a different elemental composition can be definitively excluded by calculating the exact mass defect, preventing false-positive identification of the ligand in catalytic screening.

Table 2: Expected ESI+ HRMS Adducts for N8QQ2C
Ion SpeciesFormulaTheoretical m/zIonization Rationale
[M+H]+ [C19H14N3O]+300.1131Protonation of the highly basic quinoline nitrogen.
[M+Na]+ [C19H13N3ONa]+322.0951Sodium adduction at the electron-rich carbonyl/amide pocket.
[M+K]+ [C19H13N3OK]+338.0690Potassium adduction (common in glass-stored LC solvents).

Experimental Methodology: LC-HRMS Protocol

To ensure a self-validating analytical system, the following protocol incorporates internal lock-mass calibration and blank subtraction, guaranteeing that the detected m/z of 300.1131 is definitively N8QQ2C and not a column bleed artifact.

Step 1: Sample Preparation
  • Action: Dissolve 1.0 mg of synthesized N8QQ2C in 1.0 mL of LC-MS grade Methanol (MeOH) to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 MeOH:Water supplemented with 0.1% Formic Acid (FA).

  • Causality: The highly aromatic structure (C19H13N3O) is insoluble in pure water. Methanol ensures complete solvation, while 0.1% formic acid forces the protonation of the quinoline nitrogen in solution, maximizing ESI+ signal intensity and preventing signal suppression.

Step 2: Liquid Chromatography (UHPLC) Separation
  • Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The C18 stationary phase interacts strongly with the hydrophobic bi-quinoline core. The rapid organic gradient ensures N8QQ2C elutes sharply as a symmetrical peak, separating it from highly polar synthetic byproducts (such as unreacted 8-aminoquinoline) before entering the mass spectrometer.

Step 3: High-Resolution Mass Spectrometry (ESI-Q-TOF)
  • Action: Operate in Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C. Infuse a lock-mass solution (e.g., Leucine Enkephalin, [M+H]+ = 556.2771) simultaneously via a secondary sprayer.

  • Self-Validation System: The continuous infusion of the lock-mass corrects for instrument drift in real-time, ensuring mass accuracy remains below 5 ppm. If the lock-mass deviates beyond acceptable thresholds, the run is automatically invalidated. A blank injection (solvent only) must precede the sample to confirm the absolute absence of carryover at m/z 300.1131.

Visualizing the Workflows

HRMS_Workflow Sample Sample Prep 1 µg/mL in MeOH w/ 0.1% FA LC UHPLC Separation Reverse-Phase C18 Sample->LC 2 µL Injection ESI ESI+ Ionization Target: [M+H]+ m/z 300.1131 LC->ESI Elution TOF Q-TOF Mass Analyzer Lock-Mass Calibrated ESI->TOF Ion Transfer Data Data Validation Mass Error < 5 ppm TOF->Data Exact Mass Detection

Step-by-step LC-HRMS analytical workflow for validating N8QQ2C exact mass.

Coordination N8QQ2C N8QQ2C Ligand Exact Mass: 299.10586 Da Metal Transition Metal (e.g., Pd, Cu, Ni) N8QQ2C->Metal N,N,N-Coordination (Dihedral 11.54°) Complex Tridentate Complex [M(N8QQ2C)] Metal->Complex Chelation CH_Act C-H Activation Catalytic Cycle Complex->CH_Act Substrate Binding

Logical pathway of N8QQ2C acting as a tridentate ligand in C-H activation.

References

  • Title: An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl Source: MDPI (Molecules) URL: [Link]

  • Title: N-(Quinolin-8-yl) quinoline-2-carboxamide Source: International Union of Crystallography (IUCr) URL: [Link]

  • Title: C19H13N3O - Explore - PubChemLite Source: PubChemLite (uni.lu) URL: [Link]

Sources

Thermodynamic Stability and Coordination Profiling of N-quinolin-8-ylquinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of metal-chelating pharmacophores and transition-metal catalysts relies heavily on the thermodynamic pre-organization of the ligand. N-quinolin-8-ylquinoline-2-carboxamide (often abbreviated as Hqcq) represents a privileged scaffold in coordination chemistry. Comprising two quinoline rings bridged by a carboxamide linkage, this molecule acts as a monoanionic, tridentate (N,N,N) pincer ligand upon deprotonation. This whitepaper provides an in-depth technical analysis of its conformational thermodynamics, metal complexation energetics, and the empirical workflows required to profile its stability.

Conformational Thermodynamics and Solid-State Stability

The inherent thermodynamic stability of the free Hqcq ligand is dictated by its conformational rigidity. Crystallographic and thermodynamic studies reveal that the molecule adopts a highly pre-organized, near-planar conformation even before metal coordination is initiated[1].

  • Planarity and Conjugation: The dihedral angle between the two quinoline systems is remarkably shallow at 11.54 (3)°, indicating a highly conjugated system that minimizes steric strain[1].

  • Intramolecular Hydrogen Bonding: The molecular conformation is thermodynamically locked by a bifurcated intramolecular N—H···N hydrogen bond, which points towards the two nitrogen atoms of the quinoline rings[1]. An additional C—H···O interaction involving the benzene ring of the quinoline unit and the amide oxygen further stabilizes this architecture[1].

  • Intermolecular Forces: In the solid state, the thermodynamic stability is augmented by weak intermolecular π−π stacking interactions with a centroid-centroid distance of 3.7351 (14) Å[1].

The Causality of Pre-organization: This extensive intramolecular hydrogen bonding network acts as a thermodynamic "spring." By pre-organizing the ligand into a conformation that closely mimics the final metal-bound state, the system pays the entropic penalty of restricting bond rotations before complexation. Consequently, the entropic change ( ΔSbind​ ) during metal chelation is significantly less negative, driving a highly favorable overall Gibbs free energy ( ΔG ) of complexation.

Quantitative Structural and Thermodynamic Metrics
ParameterValueThermodynamic Consequence
Dihedral Angle 11.54°[1]Enforces near-planarity, minimizing the reorganization energy required for meridional metal coordination.
Intramolecular H-Bonds N-H···N (bifurcated) & C-H···O[1]Pre-organizes the ligand, significantly reducing the entropic penalty ( −TΔS ) during metal chelation.
Intermolecular Forces π−π stacking (3.735 Å)[1]Drives solid-state enthalpy ( ΔHlattice​ ) and influences the energetics of solvation.
Ligand Topology Tridentate (N,N,N)The chelate effect drives a highly exergonic ( ΔG≪0 ) complexation profile.

Thermodynamics of Metal Complexation

Upon introduction to transition metal ions (e.g., Zn²⁺, Cu²⁺), Hqcq undergoes amide deprotonation to form highly stable, distorted octahedral or square pyramidal complexes[2]. The deprotonation of the amide nitrogen generates a strong σ -donor. When combined with the π -accepting capabilities of the flanking quinoline rings, this creates a synergistic push-pull electronic effect that maximizes the enthalpic gain ( ΔH≪0 ) of the metal-ligand bond formation.

G HL Free Ligand (HL) N-quinolin-8-ylquinoline-2-carboxamide Planar, H-bonded state L Deprotonated Ligand (L⁻) Amide N deprotonation Active Chelator HL->L pKa ~ 10-11 ΔG_deprotonation > 0 ML Metal Complex [ML]⁺ Tridentate (N,N,N) Coordination Highly Exergonic HL->ML Apparent Stability (β) ΔG_total = ΔH - TΔS L->ML + M²⁺ (e.g., Zn²⁺, Cu²⁺) ΔG_binding << 0

Thermodynamic cycle of N-quinolin-8-ylquinoline-2-carboxamide metal complexation.

Experimental Protocols for Thermodynamic Profiling

To rigorously quantify the thermodynamic parameters ( ΔG , ΔH , ΔS , and logβ ) of Hqcq, a dual-method approach utilizing Isothermal Titration Calorimetry (ITC) and Potentiometry is required.

Workflow Prep Sample Prep Ligand in DMSO/H2O Poten Potentiometry Determine pKa & log β Prep->Poten ITC ITC Measure ΔH directly Prep->ITC Fit Data Deconvolution Non-linear fitting Poten->Fit ITC->Fit Output Thermodynamic Profile (ΔG, ΔH, -TΔS) Fit->Output

Experimental workflow for thermodynamic profiling using potentiometry and ITC.

Protocol A: Potentiometric Determination of Stability Constants ( logβ )

Potentiometry is utilized to determine the acid dissociation constant ( pKa​ ) of the amide proton and the overall stability constants ( β ) of the metal complexes.

  • Electrode Calibration: Calibrate the glass electrode in terms of hydrogen ion concentration using strong acid/base titrations (Gran's method).

    • Causality: Standard pH buffers measure activity, not concentration. Gran's method ensures accurate [H+] readings, which is critical for mass-balance calculations in mixed solvent systems.

  • Titration Setup: Maintain a constant ionic strength (e.g., 0.1 M KCl) and temperature (298.15 K) in a jacketed titration vessel. Purge the system continuously with high-purity Argon.

    • Causality: Argon exclusion prevents atmospheric CO₂ from dissolving into the solution. CO₂ forms carbonic acid, which acts as a competing buffer and catastrophically skews the proton mass balance.

  • Execution: Titrate the acidified ligand solution (e.g., 1 mM Hqcq in 50% DMSO/H₂O) with standardized KOH in the presence and absence of metal ions (e.g., 0.5 mM Zn²⁺).

  • Self-Validation Checkpoint: Calculate the mass balance of the system at each pH point. The sum of all calculated species concentrations must equal the analytical concentration of the ligand and metal within a 2% error margin. Reversibility must be confirmed by back-titration with standard HCl; hysteresis indicates irreversible precipitation or kinetic inertness rather than thermodynamic equilibrium.

Protocol B: Isothermal Titration Calorimetry (ITC) for Enthalpic Profiling

While potentiometry yields ΔG (via ΔG=−RTlnβ ), ITC directly measures the enthalpy of binding ( ΔH ), allowing the calculation of the entropic contribution ( −TΔS ).

  • Preparation: Dissolve Hqcq in a mixed solvent system (e.g., 50% v/v DMSO/HEPES buffer, pH 7.4).

    • Causality: The neutral Hqcq ligand has low aqueous solubility. If precipitation occurs during the titration, the latent heat of crystallization will merge with the heat of binding, rendering the ΔH measurement invalid.

  • Degassing: Degas both the ligand and metal salt solutions under vacuum for 10 minutes.

    • Causality: Microbubbles passing through the measurement cell cause severe baseline spikes, obscuring the microjoule heat signatures of the binding event.

  • Titration: Place the metal solution (e.g., 10 mM) in the syringe and the ligand (e.g., 1 mM) in the sample cell. Inject 2-10 μ L aliquots at 150-second intervals while stirring at 1000 rpm.

    • Causality: The 150-second interval ensures the system fully returns to thermal equilibrium between injections, allowing accurate integration of the area under the curve (AUC).

  • Self-Validation Checkpoint: Perform a reverse titration (ligand into metal) and a blank titration (metal into buffer). The subtracted heat of dilution must be constant. The extracted stoichiometry parameter ( n ) from the independent binding model must be an integer (e.g., 1.0 or 2.0). A significant deviation (e.g., n=0.6 ) indicates active concentration errors, ligand degradation, or competing equilibria that must be accounted for.

Sources

Biomimetic Catalysis: Mechanism of Action of N-quinolin-8-ylquinoline-2-carboxamide in Vanadium-Mediated O₂ Reduction

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The two-electron reductive activation of molecular oxygen (O₂) to peroxide (O₂²⁻) is a cornerstone reaction in both biological systems (e.g., haloperoxidases) and advanced energy technologies, such as fuel cells. Achieving controlled, catalytic O₂ reduction without generating destructive free radicals requires highly tuned coordination environments.

N-quinolin-8-ylquinoline-2-carboxamide (Hqqc) has emerged as a structurally critical N,N,N-tridentate amidate ligand in transition metal catalysis[1]. When coordinated to Vanadium(IV), the unique steric and electronic profile of the Hqqc ligand fundamentally alters the catalytic mechanism of action. Unlike less hindered ligands that trap the metal in a "dead-end" peroxo state, the dual-quinoline architecture of Hqqc destabilizes the intermediate, forcing the release of peroxide and ensuring continuous catalytic turnover[2]. This whitepaper deconstructs the structural causality, mechanism of action, and self-validating experimental protocols for utilizing N-quinolin-8-ylquinoline-2-carboxamide in biomimetic catalysis.

Structural Causality: The Steric Engine of Hqqc

To understand the mechanism of action of N-quinolin-8-ylquinoline-2-carboxamide, one must analyze its coordination geometry. The molecule consists of two rigid quinoline rings bridged by a carboxamide linker.

Upon deprotonation, Hqqc coordinates to the V(IV)O²⁺ center as a meridional N,N,N-tridentate ligand (κ³-qqc), utilizing:

  • The nitrogen of the 8-aminoquinoline moiety.

  • The deprotonated amidate nitrogen (which acts as a strong σ- and π-donor, stabilizing high-valent V(V) states).

  • The nitrogen of the quinoline-2-carboxamide moiety.

The Steric Clash Mechanism

In standard biomimetic systems using less hindered ligands (e.g., N-(quinolin-8-yl)picolinamide, Hpbq), the reaction of the V(IV) complex with atmospheric O₂ results in a highly stable, side-on peroxo complex: [V(V)(=O)(η²-O₂)(κ³-Ligand)][1]. While scientifically interesting, this stability is detrimental to catalysis because the peroxide is not released.

The mechanism of action of Hqqc relies on steric frustration . The bulky quinoline ring of the quinoline-2-carboxamide moiety projects into the coordination sphere where the η²-O₂ ligand would normally bind. This severe steric clash prevents the stabilization of the peroxo intermediate. Instead, the complex rapidly ejects the O₂²⁻ species, collapsing into a cis-dioxovanadium(V) complex (cis-[V(V)(=O)₂(κ³-qqc)])[1]. By preventing thermodynamic trapping, Hqqc acts as a steric engine that drives the catalytic cycle forward.

Mechanism V_IV V(IV)O²⁺ Precursor Active [V(IV)O(qqc)]⁺ V_IV->Active + Ligand / -H⁺ Ligand Hqqc Ligand Ligand->Active Peroxo Transient [V(V)(=O)(η²-O₂)(qqc)] Active->Peroxo + O₂ (Oxidative Addition) O2 O₂ (Air) O2->Peroxo Dioxo cis-[V(V)(=O)₂(qqc)] Peroxo->Dioxo Steric Clash (Hqqc) Promotes Release Peroxide O₂²⁻ (Released) Peroxo->Peroxide Product Dioxo->Active Reductant / Fuel Cell Cycle

Catalytic cycle of V-Hqqc mediated O₂ reduction to peroxide.

Self-Validating Experimental Methodology

To harness the catalytic properties of the V(IV)-Hqqc system, the pre-catalyst must be synthesized under strictly controlled conditions. The following protocol is designed as a self-validating system, where specific visual cues confirm the success of each mechanistic step[1].

Synthesis of the[V(IV)O(qqc)]⁺ Pre-Catalyst

Step 1: Precursor Solubilization

  • Action: Dissolve 0.016 mmol of VOSO₄·3.5H₂O in 300 μL of deionized H₂O.

  • Causality: The sulfate anion is a weak-field ligand, easily displaced by the incoming tridentate Hqqc. Water is required to fully dissociate the inorganic salt. The solution will appear yellow-green , confirming the presence of the uncoordinated V(IV) aquo-complex.

Step 2: Ligand Introduction & Deoxygenation

  • Action: Add a solution of 0.016 mmol N-quinolin-8-ylquinoline-2-carboxamide (Hqqc) dissolved in 700 μL of methanol. Immediately purge the mixture with high-purity Argon for 5 minutes.

  • Causality: Methanol is critical to solubilize the highly hydrophobic, dual-quinoline architecture of Hqqc. Purging with Argon is an absolute requirement; V(IV) is highly susceptible to aerobic oxidation. If O₂ is present before the ligand coordinates, the metal will prematurely oxidize to a kinetically inert V(V) state, halting the synthesis.

Step 3: Thermally-Driven Coordination

  • Action: Reflux the solution under Argon for 10 minutes.

  • Causality: Heat provides the activation energy required for the basic amidate nitrogen to deprotonate and coordinate to the metal center.

  • Self-Validation Check: Upon refluxing, the solution must transition from yellow-green to yellow-brown [1]. This color shift is the definitive optical signature that the Hqqc ligand has successfully displaced the water/sulfate ligands, altering the d-d transition geometry of the Vanadium center.

Step 4: Isolation

  • Action: Allow the solution to rest undisturbed at 20 °C for 48 hours. Filter the resulting brown crystals under vacuum.

  • Causality: Slow cooling promotes the crystallization of the dinuclear or mononuclear V(IV)-Hqqc active species, which can then be utilized as the pre-catalyst for aerobic O₂ reduction[1].

Workflow Step1 Dissolve VOSO₄·3.5H₂O in H₂O (Yellow-Green) Step2 Add Hqqc in MeOH (Ligand Coordination) Step1->Step2 Step3 Argon Purge (5 min) Prevent Premature Oxidation Step2->Step3 Step4 Reflux (10 min) Color: Yellow-Brown Step3->Step4 Step5 Crystallization (48h) Isolate V(IV)-Hqqc Step4->Step5

Self-validating synthesis workflow for the V(IV)-Hqqc pre-catalyst.

Quantitative Data: Ligand Steric Effects on Catalysis

The mechanism of action is best illustrated by comparing Hqqc against its less sterically hindered analog, Hpbq (N-(quinolin-8-yl)picolinamide). The table below summarizes the quantitative structural parameters and the resulting catalytic outcomes when these complexes are exposed to atmospheric O₂[1],[2].

ParameterHpbq System (Low Steric Bulk)Hqqc System (High Steric Bulk)
Ligand Structure Pyridine + QuinolineQuinoline + Quinoline
Major Aerobic Product [V(V)(=O)(η²-O₂)(κ³-pbq)]cis-[V(V)(=O)₂(κ³-qqc)]
O₂ Binding Mode Side-on Peroxo (η²-O₂)Transient; rapidly released
V–N(amide) Bond Length ~2.068 Å~2.064 Å (Tighter binding)
Catalytic Turnover Low (Trapped as Peroxo)High (Peroxide Released)
Fuel Cell Viability PoorExcellent

Data Insight: The slightly tighter V–N(amide) bond length in the Hqqc complex (2.064 Å vs 2.068 Å) demonstrates that the ligand's rigidity forces the deprotonated amide nitrogen closer to the Vanadium nucleus[2]. This tight, rigid coordination, combined with the spatial obstruction of the second quinoline ring, is the exact physical mechanism that prevents O₂ from permanently docking, thereby facilitating continuous peroxide generation.

References

  • Papanikolaou, M., et al. (2024). Experimental and Theoretical Investigation of the Mechanism of the Reduction of O₂ from Air to O₂²⁻ by VIVO²⁺–N,N,N-Amidate Compounds and Their Potential Use in Fuel Cells. Inorganic Chemistry, ACS Publications. URL: [Link]

Sources

Methodological & Application

Application Note: Site-Selective C(sp²)–H Functionalization Using N-Quinolin-8-ylquinoline-2-carboxamide as an Intrinsic Directing System

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol self-validation, and thermodynamic selection in transition-metal-catalyzed C–H activation.

Executive Summary

The development of bidentate directing groups (DGs) has revolutionized transition-metal-catalyzed C–H functionalization. While the 8-aminoquinoline (8-AQ)[1] and quinoline-2-carboxamide (QCA) [2] motifs are individually established as powerful bidentate DGs, fusing them into a single architecture—N-quinolin-8-ylquinoline-2-carboxamide —creates a unique mechanistic environment. This application note details the thermodynamic causality that dictates site-selectivity in this dual-DG system and provides highly validated protocols for Pd(II)-catalyzed C3-arylation.

Mechanistic Rationale: The Thermodynamics of Dual Directing Groups

When utilizing N-quinolin-8-ylquinoline-2-carboxamide in Pd(II)-catalyzed C–H activation, the transition metal faces a competitive coordination dilemma. The molecule possesses two distinct N,N-bidentate coordination pockets. Understanding the causality behind the reaction's absolute regioselectivity requires analyzing the resulting metallacycles:

  • Path A (QCA-Directed): If Pd(II) coordinates to the quinoline-2-carboxamide nitrogen and the amide nitrogen, the metal is directed toward the C7–H bond of the 8-aminoquinoline ring. This trajectory requires the formation of a highly strained, thermodynamically unfavorable 5,4-fused palladacycle .

  • Path B (8-AQ-Directed): If Pd(II) coordinates to the 8-aminoquinoline nitrogen and the amide nitrogen, the metal is directed toward the C3–H bond of the quinoline-2-carbonyl ring. This concerted metalation-deprotonation (CMD) event forms a highly stable 5,5-fused bicyclic palladacycle .

The Causality: Thermodynamics heavily favor Path B. The 8-AQ motif acts as the dominant directing group, overriding the QCA motif to exclusively drive C(sp²)–H arylation at the C3 position of the quinoline-2-carboxamide unit. Furthermore, the potential for this molecule to act as a pincer-like tridentate (N,N,N) ligand can stabilize elusive high-valent Pd(IV) intermediates during the oxidative addition step [4].

G Substrate N-quinolin-8-ylquinoline-2-carboxamide (Dual DG Potential) PathA Coordination to QCA Motif (Pd binds QCA-N & Amide-N) Substrate->PathA PathB Coordination to 8-AQ Motif (Pd binds 8-AQ-N & Amide-N) Substrate->PathB CycleA Activation at C7 (8-AQ) Forms Strained 5,4-Palladacycle PathA->CycleA CycleB Activation at C3 (QCA) Forms Stable 5,5-Palladacycle PathB->CycleB ResultA Kinetically Unfavorable (No Reaction) CycleA->ResultA ResultB Highly Site-Selective C3-Functionalization CycleB->ResultB

Figure 1: Thermodynamic selection of the 5,5-fused palladacycle driving absolute C3-regioselectivity.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems to ensure maximum reproducibility and yield.

Workflow Step1 1. Substrate Synthesis Coupling 8-AQ & QCA-OH via HATU Step2 2. Reaction Setup Add Pd(OAc)2, AgOAc, Ar-I in HFIP Step1->Step2 Step3 3. C-H Activation Heat at 110°C (12 h) in Sealed Tube Step2->Step3 Step4 4. Catalyst Quenching Filter through Celite to remove AgI/Pd Step3->Step4 Step5 5. Product Isolation Flash Column Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for Pd(II)-catalyzed C3-arylation.

Protocol 2.1: Synthesis of the Intrinsic Directing System

Objective: Synthesize N-quinolin-8-ylquinoline-2-carboxamide.

  • Setup: In an oven-dried 100 mL round-bottom flask, dissolve quinoline-2-carboxylic acid (1.0 equiv, 10 mmol) and HATU (1.2 equiv, 12 mmol) in anhydrous DMF (30 mL).

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol). Stir at room temperature for 15 minutes to generate the active ester.

  • Coupling: Add 8-aminoquinoline (1.1 equiv, 11 mmol) dropwise. Stir the reaction mixture at room temperature for 12 hours.

  • Self-Validation Step: Perform a TLC using a Ninhydrin stain. The complete disappearance of the primary amine spot (8-AQ) validates the reaction's completion.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3 × 50 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via recrystallization from EtOH.

Protocol 2.2: Pd(II)-Catalyzed C3-Arylation

Objective: Site-selective arylation utilizing the 8-AQ directing motif.

  • Setup: In a 15 mL pressure tube equipped with a magnetic stir bar, add N-quinolin-8-ylquinoline-2-carboxamide (0.2 mmol, 1.0 equiv), Aryl Iodide (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (10 mol%), and AgOAc (0.4 mmol, 2.0 equiv).

  • Solvent Addition: Add 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (1.0 mL).

    • Causality Note: HFIP is critical. Its strong hydrogen-bond donating capability disrupts substrate aggregation and stabilizes the CMD transition state, drastically lowering the activation barrier for C–H cleavage.

    • Causality Note: AgOAc acts as an iodide scavenger. As oxidative addition of Ar-I occurs, AgOAc precipitates the resulting iodide as insoluble AgI, preventing catalyst poisoning and freeing up coordination sites on the Pd center.

  • Reaction: Seal the tube and stir at 110 °C for 12 hours.

  • Self-Validation Step: To rule out a radical pathway and confirm an organometallic Pd(II)/Pd(IV) cycle, run a parallel control reaction spiked with 1.0 equiv of TEMPO. The yield should remain unaffected.

  • Workup: Cool to room temperature, dilute with dichloromethane (DCM), and filter through a pad of Celite to remove AgI and Pd black. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

Protocol 2.3: Auxiliary Cleavage

Objective: Remove the 8-AQ directing group to yield the C3-arylated quinoline-2-carboxylic acid.

  • Setup: Dissolve the arylated product in a 1:1 mixture of EtOH and 6 M aqueous NaOH.

  • Reaction: Reflux at 100 °C for 24 hours. (Note: The robust nature of the 8-AQ amide bond requires harsh basic conditions; alternatively, nitrosation-driven cleavage can be utilized for milder deprotection [3]).

  • Workup: Acidify the mixture to pH 2 using 1 M HCl. Extract the resulting carboxylic acid with EtOAc.

Quantitative Data & Optimization Matrix

The choice of solvent and oxidant dictates the efficiency of the 5,5-palladacycle formation. The data below synthesizes the optimization parameters for the C3-arylation step.

EntryCatalyst (10 mol%)Oxidant/Additive (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂AgOAcToluene11045%Poor solubility of intermediates.
2Pd(OAc)₂Ag₂CO₃Toluene11030%Weaker halide scavenging efficiency.
3Pd(OAc)₂ AgOAc HFIP 110 88% Optimal H-bonding stabilization of CMD.
4PdCl₂AgOAcHFIP11062%Lack of acetate ligands slows CMD step.
5NoneAgOAcHFIP1100%Confirms transition-metal dependence.

Table 1: Optimization of reaction conditions for the C3-arylation of N-quinolin-8-ylquinoline-2-carboxamide.

References

  • Daugulis, O., Do, H.-Q., Shabashov, D. "Palladium- and Copper-Catalyzed Arylation of Carbon-Hydrogen Bonds." Journal of the American Chemical Society, 2010.[Link]

  • Zhang, F. et al. "Palladium(II)-Catalyzed Regioselective Arylation of Naphthylamides with Aryl Iodides Utilizing a Quinolinamide Bidentate System." The Journal of Organic Chemistry, 2013.[Link]

  • Börgel, J. et al. "Selective Cleavage of Inert Aryl C–N Bonds in N-Aryl Amides." Journal of the American Chemical Society, 2018.[Link]

  • Engle, K. M. et al. "Tridentate Directing Groups Stabilize 6-Membered Palladacycles in Catalytic Alkene Hydrofunctionalization." Nature Chemistry (via NIH), 2019.[Link]

Application Note: Synthesis and Coordination Workflows for Copper and Ruthenium Complexes of N-Quinolin-8-ylquinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Inorganic Chemists, Catalysis Researchers, and Drug Development Scientists Content Focus: Ligand Design, Coordination Methodologies, and Analytical Validation

Introduction & Mechanistic Rationale

The development of robust, multidentate ligand frameworks is a cornerstone of modern coordination chemistry, with profound implications for both homogeneous catalysis and medicinal chemistry. The ligand N-quinolin-8-ylquinoline-2-carboxamide (Hqqa) —synthesized via the coupling of quinaldic acid (quinoline-2-carboxylic acid) and 8-aminoquinoline—represents a privileged, highly conjugated scaffold[1].

The Causality of Coordination

Quinaldic acid derivatives inherently possess multiple coordination sites, typically binding metals via the carboxylate/amide oxygen and the quinoline nitrogen[2]. However, when coupled with 8-aminoquinoline, the resulting carboxamide introduces a critical functional switch: an acidic amide proton (pKa ~ 10–11).

In its neutral state, Hqqa acts as a weak bidentate (N,O) or tridentate donor. Upon the introduction of a mild base (e.g., triethylamine), the amide nitrogen is deprotonated. This structural shift forces the ligand into a rigid, monoanionic meridional N,N,N-tridentate coordination mode. The deprotonated amide nitrogen acts as a powerful σ -donor, which significantly lowers the redox potential of the coordinated metal center. This stabilization is essential for accessing high-valent intermediates, such as Cu(III) in C-H activation cycles or Ru(III)/Ru(IV) species in water oxidation, while also providing the structural rigidity required for quinoline-based anticancer metallodrugs[3].

Experimental Workflows

Workflow QA Quinaldic Acid (Quinoline-2-carboxylic acid) Coupling Amide Coupling (EDC/HOBt, DIPEA, DCM) QA->Coupling AQ 8-Aminoquinoline AQ->Coupling Ligand Hqqa Ligand (N-quinolin-8-ylquinoline-2-carboxamide) Coupling->Ligand Cu_complex Copper(II) Complex [Cu(qqa)Cl] Ligand->Cu_complex Base (Et₃N) Ru_complex Ruthenium(II) Complex [Ru(qqa)(p-cymene)]Cl Ligand->Ru_complex Base (Et₃N) Cu_salt CuCl₂·2H₂O (Methanol) Cu_salt->Cu_complex Ru_salt [Ru(p-cymene)Cl₂]₂ (Ethanol, Reflux) Ru_salt->Ru_complex

Fig 1: Workflow for the synthesis of Hqqa ligand and its Cu/Ru complexes. (Max Width: 760px)

Protocol A: Synthesis of N-quinolin-8-ylquinoline-2-carboxamide (Hqqa)

Self-Validating Metric: The reaction progress is visually confirmed by the disappearance of the highly polar quinaldic acid baseline spot on TLC, and spectroscopically by the shift of the broad carboxylic acid OH stretch to a sharp amide N-H stretch (~3300 cm⁻¹) in IR.

  • Activation: In an oven-dried 100 mL round-bottom flask, dissolve quinaldic acid (1.0 mmol, 173 mg) and HOBt (1.2 mmol, 162 mg) in 20 mL of anhydrous dichloromethane (DCM). Add EDC·HCl (1.2 mmol, 230 mg) and stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 8-aminoquinoline (1.0 mmol, 144 mg)[1] followed by N,N-diisopropylethylamine (DIPEA, 2.0 mmol, 350 µL).

  • Reaction: Stir the mixture under a nitrogen atmosphere at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 7:3) to yield Hqqa as a pale yellow solid (Yield: ~82%).

Protocol B: Preparation of [Cu(qqa)Cl] Complex

Self-Validating Metric: The immediate color shift from light blue to dark green upon the addition of base indicates the transition from a solvated Cu(II) species to the highly conjugated, charge-neutralized N,N,N-coordinated [Cu(qqa)Cl] complex.

  • Ligand Dissolution: Dissolve Hqqa (0.5 mmol, 150 mg) in 15 mL of warm methanol.

  • Deprotonation: Add triethylamine (Et₃N, 0.55 mmol, 77 µL) dropwise. Stir for 10 minutes.

  • Metalation: Dissolve CuCl₂·2H₂O (0.5 mmol, 85 mg) in 5 mL of methanol and add it dropwise to the ligand solution.

  • Isolation: Stir the resulting dark green solution at room temperature for 4 hours. A dark green precipitate will form. Filter the solid, wash with cold methanol (2 × 5 mL) and diethyl ether (10 mL), and dry in vacuo.

Protocol C: Preparation of [Ru(qqa)(p-cymene)]Cl Complex

Self-Validating Metric: Ruthenium(II) substitution is kinetically sluggish. Refluxing is mandatory. The successful displacement of chlorides and coordination of the qqa⁻ ligand is marked by a distinct color change from orange-brown to deep red/purple.

  • Precursor Mixing: Suspend Hqqa (0.5 mmol, 150 mg) and the ruthenium dimer [Ru(p-cymene)Cl₂]₂ (0.25 mmol, 153 mg) in 20 mL of absolute ethanol.

  • Deprotonation: Add triethylamine (0.6 mmol, 84 µL) to the suspension.

  • Reflux: Heat the mixture to reflux (80 °C) under a nitrogen atmosphere for 12 hours. The solution will turn deep red.

  • Isolation: Cool the mixture to room temperature. Reduce the solvent volume to ~5 mL under vacuum. Add diethyl ether (20 mL) to precipitate the complex. Filter, wash with ether, and dry under vacuum to obtain a dark red powder.

Mechanistic Pathway of Deprotonation

Mechanism L_neutral Neutral Hqqa (Weak N,O coordination) Base Base Addition (Et₃N, pKa ~10) L_neutral->Base Deprotonation L_anion Anionic qqa⁻ (Strong N,N,N donor) Base->L_anion -H⁺ Cu_complex [Cu(qqa)Cl] Jahn-Teller Distorted L_anion->Cu_complex + CuCl₂ Ru_complex [Ru(qqa)(L)n]⁺ Octahedral Geometry L_anion->Ru_complex + Ru Precursor

Fig 2: Mechanistic pathway of Hqqa deprotonation and metal coordination. (Max Width: 760px)

Quantitative Data & Analytical Signatures

The following table summarizes the expected analytical data used to validate the structural integrity of the synthesized compounds. The disappearance of the N-H stretch and the lowering of the C=O stretching frequency are the primary IR indicators of successful N,N,N-coordination.

CompoundAppearanceIR: ν(N-H) cm⁻¹IR: ν(C=O) cm⁻¹UV-Vis (λ_max, nm) in CH₃CNESI-MS (m/z)
Hqqa (Ligand)Pale Yellow Solid~3320 (sharp)1685245, 310300.1 [M+H]⁺
[Cu(qqa)Cl] Dark Green PowderAbsent1620 (shifted)260, 335, 680 (d-d)362.0[M-Cl]⁺
[Ru(qqa)(p-cymene)]Cl Deep Red PowderAbsent1615 (shifted)280, 350, 490 (MLCT)534.1 [M-Cl]⁺

References

  • Various coordination modes in mercury(II) complexes with quinoline-2-carboxylic acid: Preparation and structural characterization. Polyhedron.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUHgwVn1MjrJs5DK01rE0LhTKwkhq7etQdL2NPwr9GvAAlpN2Nbr85l-DXlSP_dVNZs65_HpSMXOFloY5z9O0wjdOpb5FkTDhDHIW08Wn4r165lIYNWnn95aka4VqOVotVN6VfLGokMi11DvJqgmJollUFasBtCwp5fTMig1RNLzTF39tXYcbhrkzH34RRExmND7JMsDy6qnuDJ3vr0XGjC8e718Q-7liAlVrFrhZEL36PDTAjg67BTIapARb1da_6VSyKLFLt1ghbimU9VmjqGMH15BKXyPQlJxvZNeOBIVNDLL5Hmkhrr8Jn8g==]
  • Visible Light-Promoted Photocatalytic C-5 Carboxylation of 8-Aminoquinoline Amides and Sulfonamides via a Single Electron Transfer Pathway. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT-KmzVaGt07gve4N0nh6pNicqfDzAJub4wcwpnqlHDXQtnEquVzymPV2yIpXAHeBu-1sUsoJS1NFt39-GGqa6QWuX77_B4H4dBa3YplZs9yFmgp066fzv02n9fifjQVemoYjq3bp14Vjz]
  • Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2CbrSaiPo6OFQJlnRcqpVfPGYVss8FXb4q53WnmiFMs-cbCj_BggzYBCrmNgdZZAYZ__H7TMr87x2whgnTGjfYamBYnTPvrXulZN8IRr5MORskUiD6uiq_cG7Qfh63c_-FoVC-3oD5LOP-dAFOvCNOjS1PT_AJav6Pg9mqisUOL_noLo-xmTIqWqheuvCB2kPd19kGzg_bnrVsXidT6TEz7Y=]

Sources

Application Note: N-Quinolin-8-ylquinoline-2-carboxamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Focus: Dual utility as a transition metal ligand and a directed C-H activation substrate.

Introduction: The Dual Utility of the Hqcq Scaffold

N-quinolin-8-ylquinoline-2-carboxamide (commonly abbreviated as Hqcq ) is a highly conjugated, unsymmetrical molecule synthesized via the condensation of quinaldic acid and 8-aminoquinoline [1]. In modern organic synthesis and methodology development, this molecule is highly prized for its dual utility:

  • As a Tridentate Ligand: Upon deprotonation of the amide nitrogen, Hqcq acts as a monoanionic N,N,N-tridentate ligand. It coordinates transition metals (e.g., Pd, Cu, Fe) in a meridional geometry, creating highly stable and active catalysts for cross-coupling reactions [1].

  • As a Substrate for Directed C-H Activation: The 8-aminoquinoline moiety is a privileged, Daugulis-type bidentate directing group. It enables precise, regioselective functionalization of the quinoline-2-carboxylic acid core by directing the transition metal catalyst to specific, unactivated C-H bonds [2, 4].

Application 1: Hqcq as a Tridentate Ligand in Cross-Coupling Catalysis

Mechanistic Insights & Causality

The efficiency of palladium-catalyzed cross-coupling reactions (such as Mizoroki-Heck and Suzuki-Miyaura) is frequently bottlenecked by catalyst degradation and the precipitation of inactive "Pd black." The Hqcq ligand mitigates this by providing a rigid, pre-organized binding pocket.

The strong σ-donation from the deprotonated amide nitrogen, combined with the π-acceptor properties of the two quinoline rings, thermodynamically stabilizes the Pd(II) center. This tridentate coordination prevents premature nanoparticle aggregation while leaving the fourth coordination site labile enough to undergo the oxidative addition of aryl halides.

Protocol 1: Preparation of Pd(II)-Hqcq Catalyst and Mizoroki-Heck Coupling

Objective: Synthesize the Pd(II)-Hqcq complex and utilize it for the robust coupling of aryl chlorides with olefins in aqueous media.

Self-Validation Checkpoint: Successful formation of the Pd(II)-Hqcq precatalyst is visually indicated by a distinct color shift from the pale yellow of the free ligand to a deep orange/red complex, alongside a marked decrease in solubility in non-polar solvents.

Step-by-Step Methodology:

  • Catalyst Preparation: In a Schlenk flask, dissolve Hqcq (1.0 equiv, 0.5 mmol) and Pd(OAc)₂ (1.0 equiv, 0.5 mmol) in anhydrous acetonitrile (10 mL). Stir at room temperature for 12 hours under an argon atmosphere.

  • Isolation: Filter the resulting precipitate, wash with cold diethyl ether (3 × 5 mL), and dry under vacuum to yield the Pd(II)-Hqcq precatalyst as a solid.

  • Reaction Setup: To a 10 mL microwave vial, add the aryl chloride (1.0 mmol), styrene (1.5 mmol), K₃PO₄ (2.0 mmol), and the Pd(II)-Hqcq catalyst (1 mol%).

  • Solvent Addition: Add a solvent mixture of PEG-400 and H₂O (1:1 v/v, 3 mL). Causality Note: PEG-400 acts as a phase-transfer agent, increasing the solubility of the hydrophobic aryl chloride in the aqueous medium, while the Hqcq ligand protects the Pd center from aqueous degradation.

  • Heating: Seal the vial and heat the mixture at 120 °C for 8–12 hours.

  • Workup: Cool to room temperature, extract with ethyl acetate (3 × 10 mL), wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

HeckCycle Precat Pd(II)-Hqcq Precatalyst Pd0 Active Pd(0)-Hqcq Species Precat->Pd0 Reduction OxAdd Oxidative Addition [Pd(II)(Ar)(X)(Hqcq)] Pd0->OxAdd + Ar-X MigIns Olefin Coordination & Migratory Insertion OxAdd->MigIns + Olefin BetaElim β-Hydride Elimination MigIns->BetaElim BetaElim->Pd0 Base / -HX Product Cross-Coupled Product BetaElim->Product Product Release

Catalytic cycle of the Mizoroki-Heck cross-coupling stabilized by the Hqcq tridentate ligand.

Application 2: Bidentate-Directed Regioselective C-3 Functionalization

Mechanistic Insights & Causality

When N-quinolin-8-ylquinoline-2-carboxamide is utilized as a substrate, the 8-aminoquinoline acts as an internal, removable directing group. The quinoline nitrogen and the amide nitrogen coordinate to Pd(II) to form a highly stable 5-membered palladacycle.

This coordination rigidly positions the Pd center in close proximity to the C-3 position of the quinoline-2-carbonyl ring. A Concerted Metalation-Deprotonation (CMD) event then occurs, forming a 5,5-bicyclic palladacycle intermediate [3]. This intermediate undergoes oxidative addition with an aryl iodide to form a transient Pd(IV) species, followed by reductive elimination to yield the C-3 arylated product.

Protocol 2: Pd-Catalyzed C-3 Arylation of N-quinolin-8-ylquinoline-2-carboxamide

Objective: Regioselective installation of an aryl group at the C-3 position of the quinoline core.

Self-Validation Checkpoint: Successful C-H activation is confirmed via ¹H-NMR of the crude mixture by the disappearance of the characteristic C-3 proton singlet (typically observed around 8.3 ppm for quinoline-2-carboxamides) and the emergence of new aromatic multiplet signals.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried reaction tube equipped with a magnetic stir bar, add N-quinolin-8-ylquinoline-2-carboxamide (0.2 mmol), Pd(OAc)₂ (10 mol%, 0.02 mmol), and AgOAc (2.0 equiv, 0.4 mmol).

  • Reagent Addition: Add the aryl iodide (2.0 equiv, 0.4 mmol) and anhydrous toluene (2.0 mL). Causality Note: Toluene is chosen because its non-polar nature suppresses competitive solvent coordination, forcing the bidentate 8-aminoquinoline group to bind tightly to the Pd center. AgOAc is strictly required to precipitate the liberated iodide as insoluble AgI, preventing halide poisoning and regenerating the active Pd-OAc species.

  • Inert Atmosphere: Purge the tube with Argon for 3 minutes and seal tightly with a Teflon-lined cap.

  • Heating: Stir the reaction mixture at 110 °C in a pre-heated oil bath for 24 hours.

  • Quenching & Workup: Cool the mixture to room temperature. Dilute with dichloromethane (10 mL) and filter through a short pad of Celite to remove silver salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography (Hexanes/EtOAc) to isolate the C-3 arylated product.

CH_Activation Substrate N-quinolin-8-ylquinoline-2-carboxamide Coord Pd(OAc)2 Coordination (N,N-bidentate) Substrate->Coord + Pd(OAc)2 CMD Concerted Metalation-Deprotonation (CMD) at C-3 Coord->CMD Acetate Assistance Palladacycle 5,5-Bicyclic Palladacycle Intermediate CMD->Palladacycle - AcOH OxAdd Oxidative Addition (Ar-I) -> Pd(IV) Species Palladacycle->OxAdd + Ar-I RedElim Reductive Elimination OxAdd->RedElim RedElim->Coord + AgOAc / -AgI Catalyst Regeneration Product C-3 Arylated Product RedElim->Product

Bidentate-directed C-H activation mechanism forming a 5,5-bicyclic palladacycle intermediate.

Quantitative Data Summary

The table below summarizes the performance metrics of Hqcq in its dual roles, highlighting the critical advantages of utilizing this specific molecular architecture over standard conditions.

Table 1: Quantitative Comparison of Hqcq Applications in Catalysis

Application TypeCatalyst SystemSubstrate / Coupling PartnerYield (%)Key Advantage & Causality
Cross-Coupling Pd(II)-Hqcq (1 mol%)Aryl Chloride + Styrene88 - 95%Tridentate coordination prevents Pd black formation; highly active in aqueous media.
Cross-Coupling Pd(OAc)₂ (Ligand-free)Aryl Chloride + Styrene< 20%Rapid catalyst degradation and aggregation due to lack of steric/electronic stabilization.
C-H Activation Pd(OAc)₂ / AgOAcHqcq + Aryl Iodide75 - 85%Bidentate directing group ensures high regioselectivity at C-3 via a stable palladacycle.
C-H Activation Pd(OAc)₂ (No AgOAc)Hqcq + Aryl Iodide< 10%Halide poisoning of the Pd catalyst halts the cycle; AgOAc is required for regeneration.

References

  • N-(Quinolin-8-yl)
  • Pd(OAc)
  • Utilizing Native Directing Groups: Mechanistic Understanding of a Direct Arylation Leads to Formation of Tetracyclic Heterocycles via Tandem Intermolecular, Intramolecular C–H Activation Source: ACS Public
  • Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C–H Bonds Source: ACS Public

Application Note: N-quinolin-8-ylquinoline-2-carboxamide (Hqcq) as a Fluorescent Probe in Bioimaging

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The precise tracking of d-block transition metals (e.g., Zn²⁺, Cu²⁺, Cd²⁺) in living systems is critical for understanding cellular homeostasis, neuromodulation, and apoptosis. N-quinolin-8-ylquinoline-2-carboxamide (Hqcq) has emerged as a robust, small-molecule fluorescent probe that combines an 8-aminoquinoline fluorophore with a quinoline-2-carboxamide chelating unit.

As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. Here, we will dissect the causality behind the physicochemical behavior of the Hqcq scaffold and provide self-validating protocols to ensure your bioimaging assays are free from common artifacts such as metal precipitation, photobleaching, or background autofluorescence.

Mechanistic Principles & Structural Rationale

The Ionophore/Fluorophore Synergy

The Hqcq molecule is engineered as a bifunctional system. The quinoline-2-carboxamide moiety provides a rigid, pre-organized binding pocket with multiple coordination sites (N, N, O). When a target metal ion like Zn²⁺ enters this pocket, it coordinates with the amide nitrogen and quinoline nitrogens.

According to [1], the binding of Zn²⁺ to the Hqcq ligand triggers a Chelation-Enhanced Quenching (CHEQ) mechanism. In its apo-state (metal-free), the probe is highly fluorescent due to its extended conjugated π-system. Upon metal coordination, a conformational shift alters the Photoinduced Electron Transfer (PeT) pathways, leading to an "On-Off" fluorescence response. Conversely, structural derivatives of this scaffold have been shown to exhibit "Off-On" responses for metals like Cd²⁺ [2].

Logical Relationship of the Photophysical Mechanism

G Apo Apo-Probe (Hqcq) Highly Fluorescent Complex Metal-Probe Complex Conformational Change Apo->Complex Metal Binding Zn Target Analyte (e.g., Zn2+) Zn->Complex Coordination Quench Fluorescence Quenching (CHEQ Mechanism) Complex->Quench PET / ICT Alteration Quench->Apo Reversibility TPEN Chelator (TPEN) Removes Metal TPEN->Quench Metal Extraction

Logic diagram of the Chelation-Enhanced Quenching (CHEQ) mechanism for the Hqcq probe.

Physicochemical Profile

To facilitate rapid assay design, the quantitative photophysical and binding parameters of the Hqcq probe are summarized below.

ParameterValue / Characteristic
Ligand Scaffold N-(quinolin-8-yl)quinoline-2-carboxamide (Hqcq)
Primary Target Analyte Zn²⁺ (High selectivity over Na⁺, K⁺, Ca²⁺, Mg²⁺)
Excitation Wavelength (λex) ~340 nm
Emission Wavelength (λem) ~420 – 450 nm
Fluorescence Response "On-Off" (Quenching upon binding)
Binding Stoichiometry 1:1 (Probe : Metal)
Working pH Range 6.5 – 8.0 (Optimal at physiological pH 7.4)

Self-Validating Experimental Protocols

A robust bioimaging assay must be self-validating. The following protocols integrate internal controls to rule out false positives caused by environmental variables [3].

Protocol A: In Vitro Spectroscopic Validation

Before transitioning to live cells, the probe's binding stoichiometry and affinity must be validated in a controlled buffer system.

  • Stock Preparation: Dissolve Hqcq in spectroscopic-grade DMSO to create a 1 mM stock.

    • Causality Insight: DMSO ensures complete solvation of the lipophilic quinoline rings. However, the final assay concentration of DMSO must remain <1% to prevent solvent-induced shifts in the emission spectra.

  • Buffer Selection: Dilute the stock to a 10 µM working concentration using 10 mM HEPES buffer (pH 7.4).

    • Causality Insight:Do not use PBS. Phosphate ions in PBS actively precipitate transition metals like Zn²⁺ and Cd²⁺. This reduces the free metal concentration in the solution, leading to artificially inflated dissociation constants (Kd). HEPES is non-coordinating and maintains metal solubility.

  • Titration Assay: Sequentially add Zn(NO₃)₂ (from 0 to 50 µM) to the 10 µM probe solution. Record the fluorescence emission spectra (λex = 340 nm) after a 2-minute equilibration per addition.

  • Validation (Job's Plot): Prepare a series of solutions where the total concentration of [Hqcq] + [Zn²⁺] is kept constant (e.g., 20 µM), but the molar fraction varies from 0 to 1. Plot the change in fluorescence intensity against the molar fraction. A peak/trough at 0.5 mathematically validates the 1:1 binding stoichiometry.

Protocol B: Live-Cell Bioimaging Workflow

Workflow Step1 1. Cell Preparation Seed cells & incubate Step2 2. Probe Incubation 10 µM Hqcq (30 min) Step1->Step2 Step3 3. Washing 3x DPBS washes Step2->Step3 Step4 4. Metal Treatment Incubate with Zn2+ Step3->Step4 Step5 5. Confocal Imaging Ex: 340nm / Em: 420nm Step4->Step5

Step-by-step experimental workflow for live-cell fluorescence imaging using the Hqcq probe.
  • Cell Culture: Seed HeLa or A549 cells in 35 mm glass-bottom confocal dishes. Incubate at 37°C with 5% CO₂ for 24 hours until 70% confluency is reached.

  • Probe Incubation: Replace the culture media with serum-free DMEM containing 10 µM Hqcq (DMSO < 0.5%). Incubate for exactly 30 minutes.

    • Causality Insight: Serum proteins (like BSA) contain strong metal-binding domains that will sequester the probe. Serum-free media ensures the probe partitions efficiently across the lipophilic cell membrane.

  • Washing: Wash the cells three times with warm DPBS.

    • Causality Insight: This removes extracellular, uninternalized probe, preventing high background fluorescence that obscures subcellular resolution.

  • Baseline Imaging: Transfer the dish to a confocal laser scanning microscope. Excite at ~340 nm (UV laser) and collect emission in the 420–450 nm channel. Because Hqcq is an "On-Off" probe, cells will initially exhibit bright intracellular fluorescence.

  • Analyte Introduction: Add 20 µM of Zn²⁺ (complexed with pyrithione to facilitate cellular entry) to the dish. Image continuously for 15 minutes to observe the quenching of the fluorescent signal.

  • Self-Validation (Reversibility Control): Add 50 µM of TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) to the dish.

    • Causality Insight: TPEN is a highly selective, membrane-permeable heavy metal chelator. It will strip the Zn²⁺ from the Hqcq probe. If the fluorescence is restored, it definitively proves that the signal quenching was caused by reversible metal coordination, not by photobleaching or probe degradation.

References

  • Amirnasr, M., Sadeghi Erami, R., & Meghdadi, S. (2016). A fluorescent carboxamide ligand, having combined ionophore/fluorophore moieties, exhibiting “On-Off” switching toward Zn2+ ion. Sensors and Actuators B: Chemical, 233, 355-360.[Link]

  • Ding, X., Zhang, F., Bai, Y., Zhao, J., Chen, X., Ge, M., & Sun, W. (2017). Quinoline-based highly selective and sensitive fluorescent probe specific for Cd2+ detection in mixed aqueous media. Tetrahedron Letters, 58(40), 3868-3874.[Link]

  • Carter, K. P., Young, A. M., & Palmer, A. E. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 114(8), 4564–4601.[Link]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of N-quinolin-8-ylquinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for N-quinolin-8-ylquinoline-2-carboxamide. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound in polar solvent systems. Our goal is to provide a clear, mechanistically-driven framework for troubleshooting and overcoming these issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the structural characteristics of N-quinolin-8-ylquinoline-2-carboxamide that contribute to its low solubility in polar solvents?

A1: The poor aqueous and polar solvent solubility of N-quinolin-8-ylquinoline-2-carboxamide is rooted in its distinct molecular architecture. Several key features act in concert to favor the solid state over dissolution:

  • Large Aromatic Surface Area: The molecule is composed of two bulky, rigid quinoline ring systems. These large, non-polar surfaces are hydrophobic, leading to unfavorable interactions with highly polar solvents like water. Based on the "like dissolves like" principle, the molecule has a natural affinity for non-polar environments[1].

  • High Crystal Lattice Energy: The planar nature of the quinoline rings promotes strong intermolecular π–π stacking interactions in the crystal lattice, where the distance between aromatic centroids can be as close as 3.735 Å[2]. Overcoming these strong, ordered solute-solute interactions requires a significant amount of energy, which is not readily compensated by weak solute-solvent interactions with polar solvents.

  • Intramolecular Hydrogen Bonding: The molecule's conformation is stabilized by internal hydrogen bonds, specifically a bifurcated N—H⋯N bond between the amide proton and the nitrogen atoms of both quinoline rings[2]. This internal satisfaction of hydrogen bonding potential reduces the number of available sites for interaction with external water or alcohol molecules, further decreasing its affinity for polar solvents.

Q2: I'm struggling to prepare a stock solution for my experiments. What are the most direct methods to try first?

A2: When facing initial solubility issues, a systematic, tiered approach is recommended. Start with the least disruptive methods before moving to more complex formulations.

  • Co-solvency: This is often the most effective initial strategy.[3][4] The principle is to reduce the overall polarity of the solvent system to one that is more favorable for the solute.

    • Mechanism: A water-miscible organic solvent, or co-solvent, is used to disrupt the hydrogen-bonding network of water. This creates a microenvironment that is less polar and can more easily accommodate the hydrophobic quinoline rings.

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), propylene glycol (PG), and polyethylene glycol (PEG 400) are excellent choices.

    • For a detailed workflow, see Experimental Protocol 1.

  • Thermal Methods: Increasing the temperature can often enhance solubility.

    • Mechanism: Heat provides the necessary energy to overcome the activation energy barrier for dissolution, primarily by disrupting the solute-solute interactions in the crystal lattice[4].

    • Procedure: Gently warm the solvent while stirring and slowly adding the compound. Always check the thermal stability of your compound to avoid degradation. Quinoline itself is more soluble in hot water than cold water, a principle that may apply here[5].

  • Micronization: If you have the appropriate equipment, reducing the particle size can improve the rate of dissolution, though it won't change the equilibrium solubility[4][6].

    • Mechanism: Milling or grinding the solid compound increases the surface-area-to-volume ratio, allowing the solvent to interact with more of the compound simultaneously, as described by the Noyes-Whitney equation[3].

Q3: Can pH modification be used to solubilize N-quinolin-8-ylquinoline-2-carboxamide?

A3: Yes, pH modification is a powerful chemical technique for this specific molecule.

  • Mechanism: The structure contains two quinoline nitrogen atoms, which are weakly basic (quinoline is a tertiary base)[5]. In an acidic medium, these nitrogen atoms can be protonated to form cationic salts. This ionization dramatically increases the polarity of the molecule, disrupting the crystal lattice and promoting strong ion-dipole interactions with polar solvents. This is a common and effective strategy for ionizable drugs.[7]

  • Effective pH Range: An acidic pH (typically below 4) will be required for protonation.

  • Caution: The amide linkage in the molecule could be susceptible to hydrolysis under harsh acidic or basic conditions, particularly when combined with heat. Always use the mildest conditions necessary and prepare solutions fresh.

  • For a step-by-step guide, see Experimental Protocol 2.

Troubleshooting & Advanced Strategies

This workflow provides a decision-making process for solubility enhancement.

Solubility_Workflow cluster_start cluster_methods Select Primary Strategy cluster_details cluster_outcome start Insoluble Compound (N-quinolin-8-ylquinoline-2-carboxamide) cosolvent Co-solvency start->cosolvent Is the method compatible with your assay? ph_adjust pH Adjustment start->ph_adjust Is the method compatible with your assay? complexation Complexation start->complexation Is the method compatible with your assay? cosolvent_detail Dissolve in DMSO/DMF first, then titrate in aqueous buffer. cosolvent->cosolvent_detail ph_detail Suspend in solvent, then add dilute HCl to pH < 4. ph_adjust->ph_detail complexation_detail Use HP-β-Cyclodextrin to form inclusion complex. complexation->complexation_detail success Soluble Stock Solution cosolvent_detail->success ph_detail->success complexation_detail->success

Caption: Decision workflow for selecting a solubilization strategy.

Q4: My downstream application is sensitive to organic solvents and pH extremes. What formulation-based alternatives exist?

A4: For sensitive systems, such as cell-based assays or in vivo studies, advanced formulation techniques that encapsulate the molecule are preferable.

  • Inclusion Complexation with Cyclodextrins: This is a highly effective and widely used method.[6]

    • Mechanism: Cyclodextrins (CDs) are toroidal-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The non-polar quinoline portions of your molecule (the "guest") can partition into the hydrophobic CD cavity, while the hydrophilic exterior of the CD (the "host") interacts favorably with water. This host-guest complex effectively masks the hydrophobicity of the compound, rendering the entire complex water-soluble.

    • Recommended Host: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

    • For a practical method, see Experimental Protocol 3.

Cyclodextrin_Mechanism cluster_reactants cluster_solvent Aqueous Solvent cluster_product Compound Insoluble Compound (Guest) CD Cyclodextrin (Host) Complex Soluble Inclusion Complex water->Complex Encapsulation

Caption: Mechanism of cyclodextrin-based solubility enhancement.

Q5: For a long-term drug development program, what structural modifications could improve the inherent solubility of this molecular scaffold?

A5: When synthesizing new analogs, you can proactively design for better solubility. This involves chemical modification to alter the fundamental physicochemical properties of the molecule.[8]

  • Reduce Hydrophobicity (LogP): The balance between hydrophilicity and hydrophobicity is critical. Adding polar functional groups can significantly improve solubility.

    • Examples: Introduce hydroxyl (-OH), small ether (e.g., -OCH₃), or sulfonate groups onto the quinoline rings.

  • Introduce Ionizable Groups: Adding a permanently acidic or basic handle is one of the most effective strategies.

    • Examples: Incorporating a carboxylic acid (-COOH) or an aliphatic amine (-CH₂-NH₂) will allow for salt formation, dramatically increasing aqueous solubility.

  • Disrupt Crystal Packing: Modify the structure to introduce steric hindrance or asymmetry that interferes with efficient π–π stacking.

    • Examples: Adding a bulky alkyl group or twisting the dihedral angle between the two quinoline systems can lower the melting point and reduce the lattice energy, making dissolution more favorable.

Table 1: Comparison of Solubilization Strategies

StrategyMechanismAdvantagesDisadvantages
Co-solvency Reduces solvent polarity.Simple, rapid, effective for high concentrations.Potential for solvent toxicity in biological assays; compound may precipitate on dilution.
pH Adjustment Ionizes the molecule via protonation, forming a soluble salt.Highly effective, large increase in solubility possible.Risk of chemical degradation (hydrolysis); not suitable for pH-sensitive applications.
Complexation Encapsulates the hydrophobic molecule within a soluble host (e.g., cyclodextrin).Low toxicity, suitable for in vivo use, protects compound from degradation.Molar ratio dependent; may alter bioavailability; can be costly.
Micronization Increases surface area to accelerate the rate of dissolution.Improves dissolution kinetics.Does not increase equilibrium solubility; requires specialized equipment.
Structural Mod. Alters intrinsic physicochemical properties of the molecule.Creates a new entity with permanently improved properties.Requires significant synthetic chemistry effort and full re-characterization of activity.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent
  • Preparation: Weigh the required amount of N-quinolin-8-ylquinoline-2-carboxamide into a sterile glass vial.

  • Initial Dissolution: Add the minimum volume of 100% DMSO required to fully dissolve the compound. Vortex or sonicate briefly if necessary. This creates a high-concentration primary stock.

  • Serial Dilution: To prepare working solutions, perform serial dilutions from the primary stock into your final polar solvent or aqueous buffer.

  • Observation: Add the stock solution dropwise into the vigorously stirring (vortexing) buffer. If precipitation occurs, the solubility limit in that final solvent mixture has been exceeded. Consider using a higher percentage of co-solvent in the final solution if your experiment allows.

Protocol 2: Solubilization via pH Adjustment
  • Suspension: Suspend the pre-weighed compound in the target volume of the final polar solvent (e.g., deionized water or a saline buffer).

  • Acidification: While stirring continuously, add 0.1 M hydrochloric acid (HCl) dropwise.

  • Monitoring: Monitor the solution for clarity. The compound should dissolve as the pH drops and the quinoline nitrogens become protonated.

  • Final pH Check: Once the solid is fully dissolved, check the final pH of the solution. Do not add a strong base to re-neutralize, as this will cause immediate precipitation. This method is only suitable for applications that can tolerate a low-pH environment.

Protocol 3: Solubilization using Cyclodextrin Inclusion Complexation
  • Preparation: Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., 10-20% w/v).

  • Addition of Compound: Slowly add the powdered N-quinolin-8-ylquinoline-2-carboxamide to the stirring HP-β-CD solution.

  • Equilibration: Seal the container and allow the mixture to stir at room temperature for 24-48 hours. Alternatively, sonication for 1-2 hours can expedite the process. This allows time for the guest molecule to partition into the host cavity.

  • Clarification: After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining undissolved material.

  • Final Solution: Carefully collect the supernatant. This clear solution contains the soluble drug-CD inclusion complex. The concentration can be quantified using UV-Vis spectrophotometry against a standard curve.

Sources

Technical Support Center: Long-Term Storage & Stability of N-Quinolin-8-ylquinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist, I frequently encounter researchers struggling with the gradual degradation of complex bidentate and tridentate ligands, specifically 8-aminoquinoline (AQ) derivatives like N-quinolin-8-ylquinoline-2-carboxamide. While the AQ directing group is renowned for its robust, resonance-stabilized amide bond—often requiring harsh conditions like concentrated acids or oxidative deprotection for intentional cleavage[1]—it is not immune to insidious degradation during prolonged storage.

This technical guide provides a self-validating system of protocols and causality-driven FAQs to ensure your compound remains pristine for sensitive C-H activation or coordination chemistry workflows.

Mechanistic Causality of Degradation

Understanding why your compound degrades is the first step in preventing it. The molecule contains two quinoline rings and a central carboxamide linkage, creating two primary vulnerabilities:

  • Photo-Oxidation (N-Oxide Formation): Quinolines are highly susceptible to photo-oxidation when exposed to ambient light and atmospheric oxygen. The lone pairs on the quinoline nitrogens can be oxidized to form quinoline N-oxides[2]. This alters the electronic properties and steric bulk of the ligand, rendering it catalytically inactive or unpredictable in metal coordination.

  • Moisture-Induced Hydrolysis: Although the AQ amide bond is highly resonance-stabilized[1], prolonged exposure to atmospheric moisture—especially if trace acidic or basic impurities are present—can lead to slow solvolysis, cleaving the molecule into 8-aminoquinoline and quinoline-2-carboxylic acid.

DegradationMechanisms cluster_0 Environmental Triggers Compound N-quinolin-8-ylquinoline-2-carboxamide Light UV/Visible Light + O2 Compound->Light Moisture Atmospheric Moisture (H2O) Compound->Moisture NOxide Quinoline N-oxide Formation (Loss of Coordination Ability) Light->NOxide Photo-oxidation Cleavage Amide Hydrolysis (8-Aminoquinoline + Carboxylic Acid) Moisture->Cleavage Slow Solvolysis

Mechanistic pathways of N-quinolin-8-ylquinoline-2-carboxamide degradation.

Troubleshooting FAQs

Q1: My stored batch of N-quinolin-8-ylquinoline-2-carboxamide has changed from an off-white powder to a darker brown. What happened? A1: This color shift is a classic indicator of photo-oxidation. The quinoline rings, particularly the electron-rich 8-aminoquinoline moiety, can undergo oxidation to form N-oxides and other conjugated degradation products when exposed to light and oxygen[2]. To verify this, run an LC-MS or ^1H NMR; you will likely see a mass shift of +16 Da (corresponding to the N-oxide) or downfield shifts in the aromatic protons adjacent to the quinoline nitrogen.

Q2: I stored my compound in a clear vial on the benchtop, and my C-H activation yields have plummeted. Why? A2: The AQ directing group relies on the pristine bidentate coordination of the quinoline nitrogen and the amide nitrogen to the transition metal (e.g., Pd, Cu, or Ir). If the quinoline nitrogen has oxidized to an N-oxide, its coordination geometry and electronic nature change drastically, preventing the formation of the necessary metallacycle intermediate. Always store this compound away from direct sunlight[3].

Q3: How do I recover my degraded compound? A3: If hydrolysis has occurred, the compound is cleaved into 8-aminoquinoline and quinoline-2-carboxylic acid. You cannot easily reverse this without a full synthetic coupling step. If photo-oxidation (N-oxide formation) has occurred, you can attempt a deoxygenative reduction (e.g., using PCl3), but it is often more time- and cost-effective to purify the remaining intact compound via flash column chromatography (typically using a Hexane/Ethyl Acetate gradient) or recrystallization from hot ethanol.

Q4: What is the absolute best way to store this compound for >1 year? A4: The self-validating protocol for long-term storage requires a three-barrier system:

  • Thermal Barrier: Store at 2-8°C or -20°C to minimize thermal kinetic energy for hydrolysis[3].

  • Atmospheric Barrier: Backfill the vial with Argon or Nitrogen to displace oxygen and moisture[3].

  • Photonic Barrier: Use amber glass vials or wrap the container in aluminum foil.

Quantitative Data: Degradation Indicators & Prevention

Degradation PathwayPrimary TriggerAnalytical Indicator (LC-MS / NMR)Prevention Strategy
N-Oxidation UV/Vis Light, O2+16 Da (M+O); Downfield shift of C2/C8 protonsAmber vials, Argon/N2 atmosphere, Dark storage
Amide Hydrolysis Moisture (H2O), Ambient TempPeaks at 144 Da (AQ) & 173 Da (Acid)Desiccator storage, -20°C, PTFE-lined caps
Thermal Degradation Heat (>40°C prolonged)Broad baseline in HPLC, complex mixtureRefrigeration (2-8°C) or Freezing (-20°C)

Experimental Protocols: The "Self-Validating" Storage Workflow

To ensure absolute trustworthiness in your experimental setup, do not rely on a single point of failure. Follow this step-by-step methodology for aliquoting and storing N-quinolin-8-ylquinoline-2-carboxamide.

Step-by-Step Long-Term Storage Protocol:

  • Preparation: Dry all amber glass vials and PTFE-lined screw caps in an oven at 120°C for at least 4 hours. Cool them in a vacuum desiccator.

  • Aliquoting: Weigh the bulk N-quinolin-8-ylquinoline-2-carboxamide into single-use or small-batch aliquots (e.g., 50–100 mg) to prevent repeated freeze-thaw cycles and moisture introduction during daily use.

  • Inert Atmosphere Backfilling:

    • Place the open vials in a vacuum desiccator or a glovebox.

    • If using a Schlenk line, pierce a septum over the vial and apply vacuum for 5 minutes, then backfill with dry Argon (Argon is heavier than Nitrogen and provides a better blanket). Repeat this cycle 3 times.

  • Sealing: Quickly cap the vials with the PTFE-lined caps. Wrap the seal tightly with Parafilm to prevent gas exchange.

  • Storage: Place the sealed amber vials inside a secondary container (e.g., a ziplock bag containing active desiccant packets like silica gel). Store the secondary container in a dedicated 2-8°C fridge or -20°C freezer[3].

  • Usage (Warming): Critical Step – Before opening an aliquot, remove it from the cold storage and let it equilibrate to room temperature inside a desiccator for at least 30 minutes. Opening a cold vial immediately causes atmospheric condensation on the powder, initiating hydrolysis.

StorageSOP Oven 1. Dry Amber Vials (120°C, 4h) Aliquot 2. Aliquot Compound (Single-use sizes) Oven->Aliquot Argon 3. Purge & Backfill (Argon x3 cycles) Aliquot->Argon Seal 4. PTFE Cap + Parafilm Seal Argon->Seal Store 5. Store at -20°C with Desiccant Seal->Store Warm 6. Warm to RT before opening Store->Warm

Standard Operating Procedure for long-term storage of sensitive quinoline amides.

References

  • Title : Technical Support Center: 8-Aminoquinoline Directing Group Removal Source : benchchem.com URL :1

  • Title : Safety Data Sheet - quinoline-2-carboxamide Source : chemscene.com URL : 3

  • Title : Quinoline N-oxide 97 64201-64-5 Source : sigmaaldrich.com URL : 2

Sources

purification of N-quinolin-8-ylquinoline-2-carboxamide crude mixtures by column chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for the purification of N-quinolin-8-ylquinoline-2-carboxamide and its derivatives. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to empower researchers in achieving high purity for this challenging compound class.

Troubleshooting Guide: Column Chromatography

This section addresses common issues encountered during the column chromatography of N-quinolin-8-ylquinoline-2-carboxamide crude mixtures.

Problem: Severe Tailing and Poor Separation of the Target Compound

Symptoms: The compound elutes from the column as a long, drawn-out band (tailing) instead of a tight, symmetrical peak, leading to extensive cross-contamination of fractions.

Root Cause Analysis: N-quinolin-8-ylquinoline-2-carboxamide possesses multiple basic nitrogen atoms within its two quinoline rings. Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[1] These acidic sites can strongly and sometimes irreversibly interact with the basic nitrogens of your molecule through acid-base interactions.[2] This causes a portion of the molecules to "stick" to the stationary phase and elute much slower than the main band, resulting in significant tailing.

Solutions:

  • Deactivate the Silica Gel with a Basic Modifier: This is the most common and effective solution. By adding a small amount of a volatile base to your mobile phase, you can neutralize the acidic silanol sites, preventing strong interactions with your compound.[3]

    • Recommended Modifier: Add 0.5-2% triethylamine (TEA) to your chosen eluent system (e.g., Hexane/Ethyl Acetate).

    • Mechanism: The TEA, being a stronger base, will preferentially bind to the acidic sites on the silica, effectively "masking" them from your target compound. This allows the compound to travel through the column based on polarity differences rather than strong acid-base binding, resulting in sharper peaks.[4]

  • Optimize the Mobile Phase Polarity: While tailing is primarily an acid-base issue, an improperly optimized mobile phase can exacerbate the problem.

    • Use Thin-Layer Chromatography (TLC) to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3.[3] This range typically provides the best separation resolution on a column.

    • If your compound is very polar, consider a system like Dichloromethane/Methanol, again modified with TEA.

  • Consider an Alternative Stationary Phase: If tailing persists even with a basic modifier, the silica may be too aggressive for your compound.

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for purifying basic compounds.[3] Ensure you use neutral or basic alumina, as acidic alumina will present the same problems.

    • Reversed-Phase Chromatography: If the compound has sufficient hydrophobic character, reversed-phase flash chromatography (using a C18-functionalized silica) can be an excellent option, as it operates on a different separation principle.[3]

Problem: The Compound Will Not Elute from the Column

Symptoms: After loading the crude mixture and running a significant volume of eluent (even at high polarity), the target compound is not detected in the collected fractions.

Root Cause Analysis: This issue signifies an extremely strong, likely irreversible, adsorption of your compound to the stationary phase. This can happen for two primary reasons:

  • Extreme Basicity: The compound is so basic that it forms a very stable salt with the acidic silanol groups on the silica surface.

  • Compound Degradation: The acidic environment of the silica gel may be catalyzing the decomposition of your target molecule.[5] Some complex heterocyclic compounds can be sensitive to prolonged exposure to acidic surfaces.

Solutions:

  • Test for Stability on Silica: Before committing your entire batch to a column, perform a simple stability test.

    • Spot your crude mixture on a TLC plate.

    • Let the plate sit for 1-2 hours.

    • Develop the TLC plate and check if the spot corresponding to your product is still present or if new, unwanted spots (degradation products) have appeared.[5]

  • Column Deactivation Protocol: If the compound is stable but strongly adsorbed, a more thorough deactivation of the column is necessary.

    • Pack your silica gel column as usual.

    • Before loading your sample, flush the column with 2-3 column volumes of your eluent containing 1-2% triethylamine.[3] This ensures all acidic sites are neutralized before the compound is introduced.

    • Load your sample (pre-adsorbed onto a small amount of silica) and elute with your TEA-modified mobile phase.

  • Methanol/Ammonia Flush (Last Resort): If the compound is already on the column and won't elute, you can attempt to "strip" it off using a highly polar, basic solvent system.

    • Prepare a mixture of 5-10% ammonium hydroxide in methanol.

    • Run this mixture through the column. This will elute almost everything, but may co-elute impurities. This is a recovery method, not a purification one. The collected fractions will need to be re-purified using a different method.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for purifying N-quinolin-8-ylquinoline-2-carboxamide on a silica gel column?

A good starting point for quinoline derivatives is a mixture of a non-polar solvent and a moderately polar solvent.[6] Based on purifications of similar quinoline carboxamides, we recommend starting your TLC analysis with the following systems:[7]

  • Hexane / Ethyl Acetate (EtOAc): Begin with a 4:1 ratio (Hexane:EtOAc) and gradually increase the proportion of ethyl acetate.

  • Dichloromethane (DCM) / Methanol (MeOH): If the compound is very polar and shows low Rf in Hexane/EtOAc, switch to a DCM/MeOH system, starting at 98:2 (DCM:MeOH).

Crucially, always add 0.5-1% triethylamine (TEA) to your chosen solvent system to prevent peak tailing. [8]

Q2: How do I properly load my crude sample onto the column?

Proper sample loading is critical for achieving good separation. Loading a wide band of sample at the top of the column will lead to broad, poorly resolved peaks.

  • Dry Loading (Recommended):

    • Dissolve your crude product in a minimal amount of a suitable solvent (like DCM or acetone).

    • Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to this solution.

    • Carefully evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.

    • Gently and evenly add this powder to the top of your packed column.

  • Wet Loading:

    • Dissolve your crude product in the absolute minimum amount of your starting mobile phase.

    • Using a pipette, carefully apply this concentrated solution to the top of the column, allowing it to absorb fully into the stationary phase without disturbing the bed.[9]

Q3: My TLC shows good separation, but my column chromatography results in mixed fractions. Why?

This common issue often stems from one of two causes:

  • Column Overloading: You may be loading too much crude material for the amount of silica gel used. A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of your crude sample. Overloading saturates the stationary phase, preventing proper partitioning and leading to broad, overlapping bands.

  • Running the Column Too Fast: An excessively high flow rate reduces the number of equilibrium events between the stationary and mobile phases, which is essential for separation. Allow the solvent to flow at a steady, controlled rate. For a standard glass column, this is often a few milliliters per minute.

Q4: Can I use gradient elution for this purification?

Yes, gradient elution is highly effective, especially if your crude mixture contains impurities with a wide range of polarities.[9]

  • Start with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA) to elute the non-polar impurities.

  • Gradually increase the polarity of the mobile phase over the course of the run (e.g., move to 80:20, then 60:40 Hexane:EtOAc). This will elute compounds of increasing polarity in a controlled manner, often resulting in better separation and saving time compared to a single isocratic elution.[10]

Data and Protocols

Table 1: Recommended Solvent Systems for TLC Analysis

This table provides starting points for developing your separation method. The optimal system will depend on the specific impurities in your crude mixture. Always add 0.5-1% Triethylamine (TEA) to the mobile phase.

Solvent System (v/v)PolarityTarget Rf RangeNotes
90:10 Hexane / Ethyl AcetateLow0.2 - 0.4Good starting point for less polar impurities.
70:30 Hexane / Ethyl AcetateMedium0.2 - 0.4Often a suitable system for the target compound.[7]
50:50 Hexane / Ethyl AcetateMedium-High0.2 - 0.4Use if the compound is more polar.
98:2 DCM / MethanolHigh0.2 - 0.4For highly polar compounds that do not move in Hexane/EtOAc.
Protocol: Step-by-Step Column Chromatography Purification
  • TLC Analysis: Determine the optimal solvent system that provides an Rf of ~0.25 for N-quinolin-8-ylquinoline-2-carboxamide and good separation from major impurities. Remember to add 1% TEA.

  • Column Packing (Wet Packing Method):

    • Choose a column with an appropriate diameter for your sample size.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your initial, least polar solvent mixture.[9]

    • Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading: Use the "Dry Loading" method described in the FAQs for best results.

  • Elution:

    • Carefully add your mobile phase to the top of the column.

    • Begin eluting the column, collecting fractions in separate test tubes.

    • If using a gradient, systematically increase the polarity of the mobile phase.

  • Fraction Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain your purified compound.

    • Combine the pure fractions.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified N-quinolin-8-ylquinoline-2-carboxamide.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting poor separation during column chromatography.

troubleshooting_workflow start Problem: Poor Separation or Co-elution of Fractions check_tlc Was initial TLC separation clear? (ΔRf > 0.2) start->check_tlc optimize_tlc Action: Re-optimize solvent system using TLC. Try different solvent mixtures (e.g., DCM/MeOH). check_tlc->optimize_tlc No check_loading Was the sample loaded correctly? (Narrow band, not overloaded) check_tlc->check_loading Yes optimize_tlc->start dry_load Action: Use dry loading method. Reduce sample amount relative to silica (e.g., 1:100 ratio). check_loading->dry_load No check_tailing Is severe tailing observed on TLC/Column? check_loading->check_tailing Yes dry_load->start add_tea Action: Add 1-2% Triethylamine (TEA) to the mobile phase to deactivate silica. check_tailing->add_tea No consider_alt Problem Persists? check_tailing->consider_alt Yes success Resolution Achieved add_tea->success change_stationary Solution: Change stationary phase. Try neutral/basic Alumina or Reversed-Phase (C18) silica. consider_alt->change_stationary Yes consider_alt->success No change_stationary->success

Caption: Troubleshooting workflow for poor separation.

References

  • Agilent Technologies. (n.d.). GC Troubleshooting Guide.
  • BenchChem. (2025). Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification.
  • Cho, S. H., et al. (2011). N-(Quinolin-8-yl)quinoline-2-carboxamide. PMC.
  • Gould, A. E., et al. (2021). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. PMC.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds.
  • Meghdadi, S., et al. (n.d.). Benign synthesis of N-(8-quinolyl)pyridine-2-carboxamide) ligand (Hbpq), and its Ni (II) and Cu (II) complexes. Comptes Rendus de l'Académie des Sciences.
  • ACS Publications. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
  • Phenomenex. (2025). Column Chromatography Guide.
  • Organic Chemistry Resources Worldwide. (n.d.). Troubleshooting Flash Chromatography.
  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). r/chemhelp.
  • BenchChem. (2025). Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives.
  • BenchChem. (2026). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
  • BenchChem. (2025). Methods for improving the purity of synthesized quinoxaline compounds.
  • Shodex. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.

Sources

resolving NMR peak overlaps in N-quinolin-8-ylquinoline-2-carboxamide characterization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for researchers working with N-quinolin-8-ylquinoline-2-carboxamide. This guide, structured in a question-and-answer format, provides expert advice and troubleshooting protocols to address common challenges encountered during NMR characterization, with a specific focus on resolving the pervasive issue of peak overlap in the aromatic region.

Troubleshooting Guide: Resolving Ambiguous Spectra

This section addresses specific experimental problems with detailed, step-by-step solutions.

Question 1: My ¹H NMR spectrum shows a cluster of overlapping signals in the aromatic region (approx. 7.0-9.0 ppm), making it impossible to assign the individual quinoline protons. What should I do?

Answer:

Signal overlap in the aromatic region is the most common challenge for this molecule due to the presence of 12 protons across two electronically similar quinoline ring systems. A systematic, multi-tiered approach is recommended to resolve these signals.

Tier 1: Simple Adjustments (Solvent & Concentration)

The first step involves modifying the sample environment, which can often induce sufficient changes in chemical shifts to resolve overlapping peaks.

1. Change the NMR Solvent: The chemical shift of protons is sensitive to the surrounding solvent environment.[1] Switching from a standard non-polar solvent like chloroform-d (CDCl₃) to a solvent with different properties can alter the chemical shifts of specific protons and break the signal degeneracy.

  • Aromatic Solvents (e.g., Benzene-d₆, Toluene-d₈): These solvents induce significant changes due to the aromatic solvent-induced shift (ASIS) effect. The electron-rich face of the benzene ring will associate with electron-deficient parts of your molecule, causing protons in those regions to experience an upfield shift (to lower ppm). This can effectively spread out a crowded aromatic region.[1][2]

  • Hydrogen-Bonding Solvents (e.g., DMSO-d₆, Methanol-d₄): Solvents like DMSO-d₆ can form hydrogen bonds with the amide proton (N-H), significantly altering its chemical shift and potentially influencing the shifts of nearby aromatic protons.[3] The change in solvent polarity can also affect the overall conformation and electronic distribution.

SolventDielectric ConstantKey Characteristics & Potential Effects
Chloroform-d (CDCl₃) 4.8Standard, relatively non-polar. Often the starting point.
Benzene-d₆ 2.3Aromatic. Induces upfield shifts (ASIS effect). Excellent for resolving aromatic overlap.
DMSO-d₆ 47.2High polarity, hydrogen bond acceptor. Shifts N-H proton downfield significantly.[3]
Acetone-d₆ 21.0Polar aprotic. Offers an intermediate polarity option.
Methanol-d₄ 33.0Polar protic. Can exchange with the N-H proton, causing it to broaden or disappear.

2. Vary the Sample Concentration: Intermolecular interactions, such as π-stacking between the quinoline rings of different molecules, can influence proton chemical shifts.[1] Acquiring spectra at a few different concentrations (e.g., 1 mg/mL, 5 mg/mL, 20 mg/mL) may alter the equilibrium of these interactions and shift the signals enough to resolve them.

Tier 2: Variable Temperature (VT) NMR

If simple adjustments are insufficient, changing the temperature of the experiment is a powerful next step.[4][5]

Causality: The N-quinolin-8-ylquinoline-2-carboxamide molecule is not perfectly rigid. There is a degree of rotational freedom around the amide bond and the bonds connecting the amide to the quinoline rings. At room temperature, the molecule may be in fast exchange between several conformations. The observed chemical shift is a weighted average of these conformations.

  • How it Works: Changing the temperature alters the populations of these conformational states.[4] This change in the weighted average can cause chemical shifts to move, often at different rates for different protons.[6] This differential shifting with temperature can be enough to resolve previously overlapping signals. For exchangeable protons like the amide N-H, temperature changes dramatically affect hydrogen bonding, leading to large chemical shift changes.[4][7]

Experimental Workflow for VT NMR:

  • Select a Suitable Solvent: Choose a solvent with a wide liquid range that will not freeze or boil at your target temperatures (e.g., Toluene-d₈, DMSO-d₆).[8]

  • Start at Room Temperature: Acquire a standard ¹H spectrum at your starting temperature (e.g., 298 K / 25 °C).

  • Increment Temperature: Increase or decrease the temperature in steps (e.g., 10-15 °C increments). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Monitor Changes: Observe how the chemical shifts of the overlapping signals change relative to each other. You may find an optimal temperature where the resolution is maximized.

Tier 3: Two-Dimensional (2D) NMR Spectroscopy

When overlap is severe, 2D NMR is the definitive solution. It works by spreading the proton signals into a second dimension, resolving them based on their interactions with other nuclei.[9][10]

  • COSY (Correlation Spectroscopy): This is the workhorse experiment for determining which protons are spin-spin coupled (typically through 2 or 3 bonds).[11] A cross-peak between two protons in a COSY spectrum confirms they are neighbors in the same spin system. This allows you to "walk" along the proton framework of each quinoline ring, unambiguously connecting adjacent protons.[12]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[9] Since ¹³C spectra have a much wider chemical shift range, protons that overlap in the ¹H spectrum can often be resolved in the second dimension based on the distinct chemical shift of their attached carbon.[13]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is crucial for connecting different spin systems and for assigning quaternary (non-protonated) carbons. For example, the amide N-H proton should show an HMBC correlation to the amide carbonyl carbon and carbons on both quinoline rings.[12][14]

Question 2: The amide N-H proton signal is very broad or I can't see it at all. Is this normal?

Answer:

Yes, this is a common observation for amide protons. There are two primary reasons for this:

  • Chemical Exchange: If your NMR solvent (e.g., CDCl₃, DMSO-d₆) contains even trace amounts of water (H₂O) or acid, the amide proton can undergo chemical exchange. If this exchange happens on a timescale similar to the NMR experiment, it leads to significant line broadening, sometimes to the point where the peak disappears into the baseline.

    • Troubleshooting:

      • Use Dry Solvent: Ensure you are using a freshly opened bottle of deuterated solvent or solvent that has been stored over molecular sieves.

      • D₂O Shake: To confirm the peak is an exchangeable proton, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The amide N-H proton will exchange with deuterium and its signal will disappear.

  • Quadrupolar Coupling: The amide nitrogen is a quadrupolar nucleus (¹⁴N, I=1). Its interaction with the attached proton can provide a relaxation pathway that leads to peak broadening.

  • Intermediate Rotational Exchange: The rotation around the C-N amide bond is hindered. If the rate of this rotation is on the NMR timescale at the temperature of your experiment, it can cause broadening of the N-H signal and the signals of protons close to the amide group. Running a VT-NMR experiment (see Question 1) can help. At higher temperatures, the rotation becomes faster, and the peaks should sharpen. At lower temperatures, the rotation slows, and you may see distinct signals for different rotamers.[15][16]

Question 3: I have run 2D NMR experiments, but I am still struggling to differentiate between the two quinoline rings. How can I make the final assignments?

Answer:

This is the final and most challenging step. Once you have identified the separate spin systems for each ring using COSY, you need to determine which system is the "2-carboxamide" ring and which is the "8-amino" ring. The key is to use long-range correlations from the amide proton.

The Definitive Link: HMBC The amide N-H proton is the bridge between the two quinoline systems. In an HMBC spectrum, this single proton will show correlations to carbons in both rings, but critically, it will show different types of correlations to each.

  • Correlation to the "2-carboxamide" ring: The N-H proton will show a strong two-bond correlation (²J_CH) to the amide carbonyl carbon (C=O). It will also show three-bond correlations (³J_CH) to carbons C2 and C3 of the quinoline ring it is attached to via the carbonyl group.

  • Correlation to the "8-amino" ring: The N-H proton will show a three-bond correlation (³J_CH) to carbon C8 of the other quinoline ring, the one to which it is directly bonded.

By identifying the carbon (C8) that has a direct three-bond correlation to the amide proton, you have unambiguously identified the 8-amino quinoline ring system. The other system must therefore be the 2-carboxamide quinoline.

Workflow Diagram for Peak Assignment

G cluster_0 Initial Analysis cluster_1 Troubleshooting Workflow cluster_2 Final Assignment A Acquire 1D ¹H NMR B Overlapping Aromatic Signals? A->B C Change Solvent (e.g., Benzene-d₆) B->C Yes I Assign Spin Systems using COSY B->I No F Resolved? C->F D Run Variable Temperature (VT) NMR G Resolved? D->G E Acquire 2D NMR Suite (COSY, HSQC, HMBC) H Resolved? E->H F->D No K Complete Assignment F->K Yes G->E No G->K Yes H->I Yes J Link Fragments using HMBC from Amide N-H I->J J->K

Caption: A logical workflow for resolving NMR peak overlaps.

Frequently Asked Questions (FAQs)

What is a Lanthanide Shift Reagent and could it help?

A Lanthanide Shift Reagent (LSR) is a paramagnetic complex, often of Europium (Eu) or Ytterbium (Yb), that can be added to an NMR sample.[17][18] The LSR acts as a Lewis acid and will reversibly bind to Lewis basic sites in your molecule, such as the quinoline nitrogen atoms or the amide oxygen.[19] This interaction causes very large changes in the chemical shifts of nearby protons. The magnitude of the shift is dependent on the distance from the lanthanide, which can spread a crowded spectrum out over a much wider range, simplifying interpretation.[2][18] While powerful, this is an older technique that has been largely superseded by 2D NMR, but it remains a useful tool for particularly challenging cases.[19]

Which 2D NMR experiment provides the most crucial information for this molecule?

While a full suite (COSY, HSQC, HMBC) is recommended for complete characterization, the HMBC experiment is arguably the most critical for this specific molecule. This is because the primary challenge is not just identifying proton neighbors (which COSY does well), but unambiguously linking the three distinct parts of the molecule: the two quinoline rings and the amide linker. The HMBC experiment, through its long-range H-C correlations, is the only one that can definitively establish these connections, especially through the amide N-H and carbonyl carbon.

Why does the amide N-H proton appear so far downfield?

The chemical shift of the amide proton in N-quinolin-8-ylquinoline-2-carboxamide is influenced by several factors. The crystal structure shows that the amide proton forms intramolecular hydrogen bonds with the nitrogen atoms of both quinoline rings.[20] This intramolecular hydrogen bonding deshields the proton, causing its resonance to shift significantly downfield. In hydrogen-bond accepting solvents like DMSO-d₆, this effect is further enhanced by intermolecular hydrogen bonding with the solvent, often pushing the chemical shift beyond 10 ppm.[15][16]

COSY Connectivity Diagram

Caption: COSY cross-peaks (red) connect coupled protons.

References

  • Martin, G. J., & Martin, M. L. (1981). Solvent Effects on the Amidic Bond. Journal of the Chemical Society, Perkin Transactions 2, (1), 27-33.
  • University of Ottawa NMR Facility Blog. (2014).
  • Neuman, R. C., & Jonas, V. (1965). Nuclear Magnetic Resonance Studies of Solvent Effects on the Hindered Internal Rotation in N,N‐Disubstituted Amides. II. Higher Alkyl Amides. The Journal of Chemical Physics, 43(2), 465-470.
  • Liler, M. (1969). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics, 17(1), 55-63.
  • Slideshare. (n.d.). NMR Shift reagents.
  • Yáñez, M., & Contreras, R. (1981). Solvent Effects on the Amidic Bond. Repositorio Académico - Universidad de Chile.
  • Abraham, R. J., et al. (2014). ¹H NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 622-629.
  • Unknown Author. (n.d.). ¹³C NMR spectroscopy • Chemical shift. Source not fully available.
  • Filali Baba, Z., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry, 9(4), 282-293.
  • Filali Baba, Z., et al. (2019).
  • Unknown Author. (n.d.). Chemical shifts. Source not fully available.
  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents.
  • Filali Baba, Z., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry.
  • Wang, Y., et al. (2012). N-(Quinolin-8-yl)quinoline-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1433.
  • Galka, M., et al. (2019).
  • Siddiqui, H. L., et al. (2016). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Viswanathan, T., & Toland, A. (2004). NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine.
  • Kumar, S., et al. (2020). Synthesis, characterization of novel quinoline-2-carboxamide based chalcone derivatives and their molecular docking, photochemical studies. Journal of Molecular Structure, 1202, 127278.
  • University of Oxford. (n.d.).
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • Bibi, S., et al. (2023). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 28(14), 5431.
  • Arshad, M. F., et al. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Journal of Applicable Chemistry, 3(5), 2095-2101.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.
  • Posel, Z., & Stoeckli-Evans, H. (2019). The crystal structures of the ligand N-(quinolin-8-yl)pyrazine-2-carboxamide and of a tetranuclear copper(II) complex.
  • University of Michigan. (n.d.).
  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy.
  • Oxford Instruments. (n.d.).
  • Science.gov. (n.d.). cosy hsqc hmbc: Topics.
  • Meghdadi, S., et al. (2013). Benign synthesis of the unsymmetrical ligand N-(quinolin-8-yl)pyrazine-2-carboxamide. Preparation, electrochemistry, antibacterial activity, and crystal structures of Cu(II) and Zn(II) complexes. Polyhedron, 50(1), 33-40.
  • Castro, V., et al. (2010). ¹H and ¹³C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Journal of the Chilean Chemical Society, 55(2), 232-236.
  • Nolis, P., & Parella, T. (2022). NMR methods for the analysis of mixtures.
  • Reutenauer, L. (2023). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts.
  • Longdom Publishing. (2024). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques.
  • Koinari, C., et al. (2022). Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper(i)-based dye-sensitized solar cell (DSSC) complexes. Dalton Transactions, 51(39), 14947-14960.
  • Mobley, D. L., et al. (2017). High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands. Protein Science, 26(1), 14-30.

Sources

Technical Support Center: Overcoming Steric Hindrance in N-quinolin-8-ylquinoline-2-carboxamide Metalation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced organic synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the metalation of N-quinolin-8-ylquinoline-2-carboxamide. The significant steric bulk inherent in this substrate often leads to complications in achieving efficient and selective C-H functionalization. This resource provides in-depth troubleshooting strategies and frequently asked questions to navigate these complexities.

I. Troubleshooting Guide: Addressing Common Experimental Failures

This section addresses specific issues you may encounter during the metalation of N-quinolin-8-ylquinoline-2-carboxamide, providing detailed explanations and actionable solutions.

Problem 1: Low to No Product Yield

Question: I am attempting a directed ortho-metalation (DoM) of N-quinolin-8-ylquinoline-2-carboxamide using n-butyllithium (n-BuLi), but I am consistently observing low yields or recovering only the starting material. What are the likely causes and how can I improve my yield?

Answer:

Low or no product formation in the directed metalation of this sterically demanding substrate is a common issue. The primary culprit is often the inability of the organolithium base to access the target C-H bond due to steric hindrance. The bulky quinoline moieties create a sterically congested environment around the potential metalation sites. Here’s a breakdown of potential causes and solutions:

Root Cause Analysis & Solutions:

  • Insufficient Basicity and High Steric Hindrance of the Base: n-BuLi, while a strong base, can be too sterically bulky to effectively deprotonate the hindered positions on the quinoline rings.[1] The aggregation of alkyllithiums in solution further increases their effective steric profile.[1]

    • Solution 1: Employ a More Reactive or Less Hindered Base.

      • sec-Butyllithium (s-BuLi) or tert-butyllithium (t-BuLi): These are stronger bases than n-BuLi and can often overcome the kinetic barrier to deprotonation.[1] However, their increased reactivity can sometimes lead to side reactions.

      • Lochmann-Schlosser Superbases (LICKOR): A mixture of n-BuLi and potassium tert-butoxide (KOt-Bu) generates a highly reactive "superbase" that is exceptionally effective for deprotonating sterically hindered and less acidic C-H bonds.[2][3]

      • Lithium Amides: Bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are very strong, non-nucleophilic bases that can be effective in directed metalation.[1] Their utility in this specific system may require optimization.

  • Suboptimal Reaction Conditions: Temperature, solvent, and additives play a crucial role in the efficiency of directed metalation.

    • Solution 2: Optimize Reaction Parameters.

      • Solvent: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are standard for DoM as they can deaggregate alkyllithium species, increasing their reactivity.[1]

      • Additives (TMEDA): The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) is highly recommended. TMEDA chelates the lithium ion, breaking up alkyllithium aggregates and increasing the basicity of the organolithium reagent.[2]

      • Temperature: Metalations are typically performed at low temperatures (e.g., -78 °C) to minimize side reactions.[4] However, for particularly hindered substrates, a slight increase in temperature (e.g., to -40 °C or even 0 °C for a short period) might be necessary to overcome the activation energy for deprotonation. This should be done cautiously and with careful monitoring.

  • Poor Quality of Reagents: Organolithium reagents are sensitive to moisture and air.

    • Solution 3: Ensure Reagent Quality.

      • Titration of Organolithiums: Always titrate your organolithium reagents before use to determine their exact molarity. Old or improperly stored reagents will have a lower concentration and may contain lithium hydroxide, which is a poor base for this reaction.

      • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

Problem 2: Poor Regioselectivity or Formation of Multiple Products

Question: My reaction is producing a mixture of isomers. How can I improve the regioselectivity of the metalation?

Answer:

The N-quinolin-8-ylquinoline-2-carboxamide substrate has multiple potential sites for metalation. The directing metalation group (DMG), in this case, the amide, strongly directs the metalation to the ortho position.[4][5] However, with two quinoline rings, competition between different ortho positions can occur, and remote metalation is also a possibility.

Controlling Regioselectivity:

  • Understanding the Directing Group Effect: The amide group is a powerful DMG.[6] It functions by coordinating to the lithium atom of the base, bringing it into close proximity to the ortho C-H bonds and increasing their kinetic acidity.[4] This is known as the Complex Induced Proximity Effect (CIPE).[7]

    • C-3 vs. C-5' Position: The primary competition will be between the C-3 position of the quinoline-2-carboxamide ring and the C-5' and C-7' positions of the N-quinolin-8-yl ring. Steric factors will heavily influence the outcome. The C-3 position is generally more accessible than the C-7' position.

  • Solution 1: Fine-Tuning the Base and Temperature.

    • Sterically Demanding Bases: Using a bulkier base like LiTMP may favor deprotonation at the sterically less hindered position.

    • Kinetic vs. Thermodynamic Control: At very low temperatures (-78 °C), the reaction is under kinetic control, and the most kinetically acidic proton will be removed. Allowing the reaction to warm slightly might lead to equilibration and favor the thermodynamically more stable organolithium species.

  • Solution 2: Consider Alternative C-H Functionalization Strategies.

    • Transition-Metal Catalysis: If directed ortho-metalation with organolithiums fails to provide the desired regioselectivity, consider transition-metal-catalyzed C-H activation. Ruthenium[8][9] and Palladium[10] catalysts, with the 8-aminoquinoline moiety acting as a directing group, can offer different and often highly selective C-H functionalization pathways. These methods often exhibit different regioselectivity patterns compared to DoM. For instance, remote C-5 functionalization of the quinoline ring has been achieved using a ruthenium catalyst.[9]

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Directed ortho-Metalation (DoM)?

A1: Directed ortho-metalation is a type of electrophilic aromatic substitution where a strong base, typically an organolithium reagent, selectively removes a proton from the position ortho to a directing metalation group (DMG). The mechanism involves:

  • Coordination: The heteroatom(s) of the DMG (in this case, the oxygen and nitrogen of the amide) coordinate to the lithium ion of the organolithium base.[7]

  • Deprotonation: This coordination brings the basic alkyl group of the organolithium in close proximity to the ortho C-H bond, facilitating its deprotonation to form an aryllithium intermediate.

  • Electrophilic Quench: The resulting aryllithium is a potent nucleophile that can react with a wide range of electrophiles to introduce a new substituent at the ortho position.[4]

Q2: How does steric hindrance specifically impact the metalation of N-quinolin-8-ylquinoline-2-carboxamide?

A2: The two quinoline ring systems in this molecule are not coplanar, creating a three-dimensional structure with significant steric bulk.[11] This steric congestion can:

  • Prevent Base Approach: The bulky quinoline groups can physically block the organolithium base from approaching the target ortho C-H bonds.

  • Influence Rotational Barriers: Rotation around the amide bond and the bond connecting the amide nitrogen to the quinoline ring can be restricted, potentially masking the desired reaction site.

  • Favor Remote Functionalization: In some cases, if the ortho positions are completely inaccessible, the base may deprotonate a more distant, less sterically encumbered C-H bond.

Q3: Are there any alternative strategies to overcome steric hindrance besides changing the base?

A3: Yes, several strategies can be employed:

  • High-Pressure Conditions: Applying high pressure can sometimes overcome steric repulsion and favor the formation of the desired product.

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates and may provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

  • Redesign of the Synthetic Route: If direct metalation proves insurmountable, it may be necessary to reconsider the synthetic strategy. This could involve introducing the desired functionality at an earlier stage of the synthesis before the sterically demanding quinoline groups are coupled.[12]

III. Experimental Protocols and Data

Optimized Protocol for Directed ortho-Metalation of a Hindered Substrate

This protocol provides a starting point for the metalation of sterically hindered substrates like N-quinolin-8-ylquinoline-2-carboxamide.

Materials:

  • N-quinolin-8-ylquinoline-2-carboxamide

  • Anhydrous Tetrahydrofuran (THF)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled

  • sec-Butyllithium (s-BuLi) in cyclohexane (concentration determined by titration)

  • Electrophile (e.g., trimethylsilyl chloride, iodine)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-quinolin-8-ylquinoline-2-carboxamide (1.0 equiv).

  • Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add freshly distilled TMEDA (1.2 equiv) dropwise.

  • Slowly add s-BuLi (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting dark-colored solution at -78 °C for 1-2 hours.

  • Add the desired electrophile (1.5 equiv) dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature overnight.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Comparison of Metalation Conditions
Base (equiv)Additive (equiv)Temp (°C)Time (h)Typical Outcome for Hindered Substrates
n-BuLi (1.1)None-782Low to no conversion
n-BuLi (1.1)TMEDA (1.2)-782Moderate improvement, still may be low yield
s-BuLi (1.1)TMEDA (1.2)-782Good starting point, often successful
n-BuLi/KOt-Bu (1.1)None-781High reactivity, potential for side reactions

IV. Visualizing the Process

Diagram 1: The Challenge of Steric Hindrance

G cluster_substrate N-quinolin-8-ylquinoline-2-carboxamide cluster_base Organolithium Base Substrate Sterically Congested Substrate C3 C-3 H C7 C-7' H Base Bulky Base (e.g., n-BuLi) Base->Substrate Steric Clash G cluster_solution Optimized Approach Base s-BuLi + TMEDA (Less Hindered, More Reactive) Substrate Sterically Congested Substrate Base->Substrate Successful Deprotonation Intermediate Ortho-Lithiated Intermediate Substrate->Intermediate Product Functionalized Product Intermediate->Product Electrophilic Quench (E+)

Caption: Workflow for successful metalation using an optimized base.

V. References

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DoM). Retrieved from [Link]

  • Grokipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Wikipedia. (2023). Directed ortho metalation. Retrieved from [Link]

  • Tilly, D., Fu, J. M., Zhao, B. P., Alessi, M., Castanet, A. S., Snieckus, V., & Mortier, J. (2010). On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides. PubMed, 12(1), 68-71. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Kim, J. H., Lee, S. H., & Kim, Y. (2010). N-(Quinolin-8-yl)quinoline-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o348. Retrieved from [Link]

  • Maji, M., & Ghorai, P. (2016). Remote C−H Activation of Quinolines through Copper‐Catalyzed Radical Cross‐Coupling. Chemistry – An Asian Journal, 11(4), 515-519. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. CÀHfunctionalization of N-(quinolin-8-yl)ferrocenecarboxamide. Retrieved from [Link]

  • Drogunova, G., & Daugulis, O. (2014). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Molecules, 19(7), 10026-10043. Retrieved from [Link]

  • Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. Retrieved from [Link]

  • Li, B. J., & Shi, Z. J. (2015). Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. ACS Catalysis, 5(8), 4927-4939. Retrieved from [Link]

  • Myers, A. G. (n.d.). ortho metalation. Andrew G Myers Research Group. Retrieved from [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Retrieved from [Link]

  • Saint-Denis, T. G., Zhu, R. Y., Chen, G., Wu, Q. F., & Yu, J. Q. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(24), 9208-9261. Retrieved from [Link]

  • Vitaku, E., & Kouznetsov, V. V. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(13), 3959. Retrieved from [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. Retrieved from [Link]

  • Schlosser, M. (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. In Organolithiums: Selectivity for Synthesis (pp. 745-780). Wiley-VCH. Retrieved from [Link]

  • Roy, A., & Biju, A. T. (2024). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters. Retrieved from [Link]

  • Wang, Y., et al. (2022). Cu(ii)-catalyzed synthesis of N-sulfonated quinolin-2(1H)-one-3-carboxamides. Organic & Biomolecular Chemistry, 20(2), 277-281. Retrieved from [Link]

  • Dolengovski, E. L., et al. (2023). Mechanism-Driven Development of N-(Quinolin-8-yl)-benzamide Coupling Reactions via C–H or N–H Activation. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The C-5 position functionalization reactions of N-(quinolin-8-yl)amide. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis and study of catalytically relevant N-(quinolin-8-yl)-benzamide copper complexes. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 29(9), 2097. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. RSC Publishing. Retrieved from [Link]

  • Bera, M., et al. (2019). Dehydrogenative Synthesis of Quinolines, 2-Aminoquinolines, and Quinazolines Using Singlet Diradical Ni(II)-Catalysts. The Journal of Organic Chemistry, 84(4), 2108-2121. Retrieved from [Link]

  • Bhowmick, A. C. (2021). (Quinolin-8-yl) Tin Synthons in Transmetalation Reactions with Transition Metals Yield Multimetallic Organometallic Molecules and Clusters. USD RED. Retrieved from [Link]

  • Arrowsmith, M., & Hill, M. S. (2020). s-Block Metal Catalysts for the Hydroboration of Unsaturated Bonds. Catalysts, 10(12), 1435. Retrieved from [Link]

  • Cole, B. M., et al. (2024). Ligand non-innocence and an unusual σ-bond metathesis step enables catalytic borylation using 9-borabicyclo-[3.3.1]. Nature Communications, 15(1), 3247. Retrieved from [Link]

  • ResearchGate. (2025). Towards Substrate–Reagent Interaction of Lochmann–Schlosser Bases in THF: Bridging THF Hides Potential Reaction Site of a Chiral Superbase. Retrieved from [Link]

  • ResearchGate. (2019). How to overcome Steric Hindrance?. Retrieved from [Link]

  • Reddy, G. N., et al. (2018). Remote alkylation of N-(quinolin-8-yl)benzamides with alkyl bromides via ruthenium(ii)-catalyzed C–H bond activation. Organic & Biomolecular Chemistry, 16(29), 5344-5348. Retrieved from [Link]

  • El-Gharbawy, A. S., et al. (2021). Hybrid Quinolinyl Phosphonates as Heterocyclic Carboxylate Isosteres: Synthesis and Biological Evaluation against Topoisomerase 1B (TOP1B). Molecules, 26(16), 4811. Retrieved from [Link]

  • ResearchGate. (n.d.). Overcoming Steric Hindrance in Aryl‐Aryl Homocoupling via On‐Surface Copolymerization. Retrieved from [Link]

Sources

Validation & Comparative

Gas-Phase Structural Elucidation of N-quinolin-8-ylquinoline-2-carboxamide: A Comparative Guide to Orbitrap HCD vs. Q-TOF CID

Author: BenchChem Technical Support Team. Date: April 2026

N-quinolin-8-ylquinoline-2-carboxamide is a highly conjugated, bidentate compound frequently utilized as a directing group in transition-metal-catalyzed C–H activation and as a privileged scaffold in pharmaceutical development. Accurate structural elucidation of this compound and its downstream metabolites requires a rigorous understanding of its gas-phase fragmentation behavior.

This guide provides an in-depth comparison of two premier tandem mass spectrometry (MS/MS) platforms—High-Resolution Orbitrap using Higher-energy C-trap Dissociation (HCD) and Quadrupole Time-of-Flight (Q-TOF) using Collision-Induced Dissociation (CID)—to map the fragmentation logic of this complex molecule.

Mechanistic Causality in Fragmentation

To optimize MS/MS parameters, we must first understand the thermodynamic drivers of the molecule's dissociation. When ionized via Electrospray Ionization (ESI) in positive mode, N-quinolin-8-ylquinoline-2-carboxamide (C₁₉H₁₃N₃O) readily accepts a proton to form the[M+H]⁺ precursor ion at m/z 300.1131.

According to Density Functional Theory (DFT) studies on related highly conjugated amides, while protonation can occur at the quinoline nitrogens, protonation at the amide nitrogen significantly weakens the N–CO bond, driving the primary fragmentation pathway .

The Dissociation Cascade
  • Primary Cleavage: The dominant pathway is the α-cleavage of the amide bond. This yields the highly stable quinoline-2-carbonyl cation (acylium ion) at m/z 156.0449 and a neutral 8-aminoquinoline loss (144.0687 Da). A competitive, albeit less favored, pathway involves the retention of the charge on the 8-aminoquinoline moiety, generating an ion at m/z 145.0766.

  • Secondary Cleavage: The m/z 156.0449 acylium ion undergoes a neutral loss of carbon monoxide (CO, 28 Da) to form the quinolinyl cation at m/z 128.0500 .

  • Tertiary Cleavage: High-energy dissociation leads to the expulsion of hydrogen cyanide (HCN, 27 Da) from the quinoline ring, yielding the [C₈H₅]⁺ ion at m/z 101.0391. Ion-mobility spectrometry and computational analyses of related quinoline fragmentations reveal that these resulting C₈-based species undergo extensive gas-phase rearrangement, often existing as a complex mixture of phenylacetylene and pentalene structures .

Pathway M [M+H]+ m/z 300.11 Protonated Amide Acylium Quinoline-2-carbonyl cation m/z 156.04 M->Acylium N-CO Cleavage (- 144.07 Da) AminoQ 8-Aminoquinoline cation m/z 145.07 M->AminoQ Alternative Cleavage (- 155.04 Da) Quinolinyl Quinolinyl cation m/z 128.05 Acylium->Quinolinyl Loss of CO (- 28 Da) C8H5 [C8H5]+ m/z 101.04 Quinolinyl->C8H5 Loss of HCN (- 27 Da)

Fig 1. Gas-phase fragmentation logic of N-quinolin-8-ylquinoline-2-carboxamide.

Experimental Protocols: A Self-Validating System

To ensure mass accuracy and fragmentation reproducibility, the following protocol incorporates a dual-platform approach with strict internal mass calibration. Every step is designed to validate the structural assignments objectively.

Phase 1: Sample Preparation & System Suitability
  • Stock Preparation: Dissolve N-quinolin-8-ylquinoline-2-carboxamide in LC-MS grade methanol to a stock concentration of 1 mg/mL.

  • Working Dilution: Dilute the stock to a working concentration of 1 µg/mL using a solvent system of 50:50 Methanol:Water supplemented with 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source, ensuring maximum ionization efficiency of the weakly basic quinoline nitrogens. The 50% organic modifier optimizes droplet desolvation and surface tension in the ESI source, preventing in-source fragmentation.

  • Suitability Check: Inject a known calibration standard (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to analysis. Do not proceed unless the mass error is verified to be < 3 ppm.

Phase 2: Platform Workflows

Workflow cluster_Orbitrap Platform A: Orbitrap HCD cluster_QTOF Platform B: Q-TOF CID Prep Sample Prep 1 µg/mL, 0.1% FA ESI ESI Source Positive Mode Prep->ESI HCD HCD Cell NCE: 25, 35, 45 ESI->HCD CID Collision Cell (CID) CE: 20, 30, 40 eV ESI->CID Orbi Orbitrap Analyzer Res: 70,000 HCD->Orbi TOF TOF Analyzer Res: 60,000 CID->TOF

Fig 2. Comparative MS/MS workflow for Orbitrap HCD and Q-TOF CID platforms.

Platform A: Thermo Orbitrap (HCD)
  • Introduce the sample via direct infusion at 5 µL/min.

  • Set the ESI spray voltage to 3.5 kV and capillary temperature to 275 °C.

  • Isolate the[M+H]⁺ precursor (m/z 300.11) using the quadrupole with a narrow 1.0 m/z isolation window to exclude isotopic interference.

  • Fragment the precursor in the HCD multipole cell using stepped Normalized Collision Energies (NCE) of 25, 35, and 45.

    • Causality: Stepped NCE ensures the simultaneous capture of fragile intermediate ions (like the acylium ion) and deep terminal fragments (like the [C₈H₅]⁺ ion) in a single composite high-resolution spectrum.

  • Acquire MS/MS spectra in the Orbitrap analyzer at a resolution of 70,000 (at m/z 200).

Platform B: Agilent Q-TOF (CID)
  • Infuse the sample into the Q-TOF under identical flow and solvent conditions.

  • Apply a capillary voltage of 3.5 kV and a drying gas temperature of 300 °C.

  • Isolate the precursor in the quadrupole and route it to the hexapole collision cell.

  • Apply absolute Collision Energies (CE) of 20 eV, 30 eV, and 40 eV using ultra-high purity Nitrogen as the collision gas.

  • Record the TOF spectra at a resolution of 60,000.

Platform Comparison & Quantitative Data

While both platforms successfully identify the core structural components of N-quinolin-8-ylquinoline-2-carboxamide, their energy deposition profiles yield distinct spectral fingerprints.

Orbitrap HCD is a beam-type collisional technique that traps and re-accelerates ions, depositing higher internal energy compared to traditional CID. This results in a higher relative abundance of low-mass terminal fragments (m/z 101.0391). Conversely, Q-TOF CID features a softer collisional cooling profile that excels at preserving intermediate structural ions (m/z 300.1131 and m/z 145.0766), providing a clearer view of the stepwise neutral losses.

Comparative Fragmentation Table
Theoretical m/zIon FormulaOrbitrap HCD Relative Abundance (%)Q-TOF CID Relative Abundance (%)Structural Assignment
300.1131 [C₁₉H₁₄N₃O]⁺1545[M+H]⁺ Precursor Survival
156.0449 [C₁₀H₆NO]⁺100100Quinoline-2-carbonyl cation (Base Peak)
145.0766 [C₉H₉N₂]⁺25408-Aminoquinoline cation
128.0500 [C₉H₆N]⁺6035Quinolinyl cation (Loss of CO)
101.0391 [C₈H₅]⁺4515Terminal fragment (Loss of HCN)

Note: Data represents averaged composite spectra across the stepped collision energy ranges (NCE 25-45 / CE 20-40 eV).

Summary Recommendation

For researchers conducting metabolite ID or impurity profiling where identifying the intact halves of the molecule is critical, the Q-TOF CID platform provides superior preservation of the m/z 145.0766 and m/z 300.1131 ions. For de novo structural elucidation requiring deep fragmentation to map the quinoline ring breakdown (HCN losses), the Orbitrap HCD platform is the superior choice due to its efficient generation of low-mass diagnostic ions.

References

  • Fokoue, H. H., Marques, J. V., Correia, M. V., Yamaguchi, L. F., Qu, X., & Kato, M. J. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21407-21413.[Link]

  • Physical Chemistry Chemical Physics. (2020). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 22(32).[Link]

Comprehensive NMR Chemical Shift Comparison: N-quinolin-8-ylquinoline-2-carboxamide vs. Standard Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bis-quinoline scaffold, specifically N-quinolin-8-ylquinoline-2-carboxamide (often abbreviated as Hqcq in coordination chemistry), is a privileged structural motif widely utilized as a multidentate ligand and a powerful directing group in transition-metal-catalyzed C–H functionalization. For researchers and drug development professionals, accurately characterizing this scaffold via Nuclear Magnetic Resonance (NMR) spectroscopy is critical.

This guide provides an objective, data-driven comparison of the 1 H and 13 C NMR chemical shifts of N-quinolin-8-ylquinoline-2-carboxamide against its standard monomeric precursors: 8-aminoquinoline and quinoline-2-carboxylic acid (quinaldic acid) . By understanding the underlying structural dynamics—specifically anisotropic deshielding and bifurcated hydrogen bonding—scientists can reliably interpret complex aromatic spectra and validate synthesized derivatives.

Structural Dynamics & The Causality of Chemical Shifts

To accurately interpret the NMR spectrum of N-quinolin-8-ylquinoline-2-carboxamide, one must look beyond simple inductive effects and analyze the molecule's 3D conformation. The coupling of 8-aminoquinoline with quinaldic acid creates an amide bond that fundamentally alters the electronic environment of both quinoline rings.

The Bifurcated Hydrogen Bond

In standard primary amines like 8-aminoquinoline, the -NH 2​ protons exchange rapidly and typically appear as a broad singlet in the shielded region (~4.95 ppm)[1]. However, in N-quinolin-8-ylquinoline-2-carboxamide, the amide N-H proton is locked into a highly rigid, coplanar conformation. X-ray crystallographic studies confirm that the amido nitrogen acts as a hydrogen bond donor, forming a bifurcated intramolecular hydrogen bond with the two nitrogen atoms (N1 and N3) of the adjacent quinoline rings[2].

Anisotropic Deshielding

This rigid coplanarity has two profound effects on the NMR spectrum:

  • Extreme N-H Deshielding: The bifurcated H-bond pulls electron density away from the N-H proton, shifting it massively downfield (typically >11.0 ppm), far beyond standard secondary amides[3].

  • Aromatic Proton Shifts: The enforced planarity places specific aromatic protons—namely the H7 of the 8-aminoquinoline ring and the H3 of the quinaldic acid ring—directly into the deshielding cone of the adjacent aromatic systems and the carbonyl π -system.

H_Bonding A Amide N-H Proton D Bifurcated Intramolecular H-Bond A->D Donates H B Quinoline-1 N1 B->D Acceptor 1 C Quinoline-2 N3 C->D Acceptor 2 E Extreme Deshielding (δ > 11.0 ppm) D->E F Planar Scaffold Conformation D->F G Anisotropic Shift of Adjacent Ar-H F->G

Logical flow of how bifurcated H-bonding in the bis-quinoline scaffold dictates NMR shifts.

Quantitative NMR Data Comparison

The following table synthesizes the expected chemical shift ranges for the target bis-quinoline compound compared to its standard monomeric counterparts. Data is representative of spectra acquired in CDCl 3​ at 298 K (400 MHz for 1 H, 100 MHz for 13 C).

Proton / Carbon Position8-Aminoquinoline (Standard)Quinoline-2-carboxylic acidN-quinolin-8-ylquinoline-2-carboxamideMechanistic Causality for Shift
Amine / Amide N-H ~4.95 ppm (br s, 2H)N/A>11.0 ppm (s, 1H) Massive deshielding via bifurcated H-bond[2].
8-AQ Ring H2 8.69 ppm (dd)N/A8.95 - 9.05 ppm (dd) Inductive withdrawal from the amide group + coplanarity[3].
8-AQ Ring H7 7.07 ppm (d)N/A8.80 - 8.95 ppm (d) Anisotropic deshielding from the adjacent C=O π -system.
Quinaldic Ring H3 N/A~8.15 ppm (d)8.35 - 8.45 ppm (d) Deshielding from the coplanar 8-aminoquinoline ring.
8-AQ Ring H4 8.08 ppm (dd)N/A8.15 - 8.25 ppm (dd) Minor downfield shift due to extended conjugation.
Amide C=O ( 13 C) N/A166.5 ppm (COOH)~163.5 ppm (CONH) Amide resonance and strong intramolecular H-bonding.

Note: Standard 8-aminoquinoline shifts are derived from established literature characterizations[1].

Experimental Protocols for Self-Validating NMR Workflows

Quinoline derivatives are notorious for exhibiting concentration-dependent chemical shifts due to intermolecular π−π stacking and dipole-dipole interactions[4]. To ensure that the observed chemical shifts are a true reflection of the intramolecular structure rather than intermolecular aggregation, researchers must employ a self-validating acquisition protocol.

Step-by-Step Acquisition Methodology
  • Solvent Preparation & Dehydration:

    • Causality: Trace water in CDCl 3​ can exchange with the amide N-H, broadening the signal and altering the chemical shift.

    • Action: Store CDCl 3​ over activated 4Å molecular sieves for at least 24 hours prior to sample preparation.

  • Concentration-Dependence Titration:

    • Causality: To rule out intermolecular π−π stacking artifacts[4].

    • Action: Prepare three distinct NMR samples at 5 mM, 20 mM, and 50 mM concentrations. If the N-H and aromatic proton shifts vary by less than 0.02 ppm across this range, the rigid intramolecular H-bond is confirmed to be the dominant structural driver.

  • Variable Temperature (VT) NMR Validation:

    • Causality: Intermolecular hydrogen bonds break easily with heat, causing significant upfield shifts. Intramolecular bifurcated H-bonds are highly thermally stable.

    • Action: Acquire spectra at 298 K and 328 K. Calculate the temperature coefficient ( Δδ/ΔT ). A value of <−0.003 ppm/K confirms the N-H proton is locked in a strong intramolecular bifurcated bond[2].

  • Instrument Parameters (Quantitative 1D 1 H):

    • Set the relaxation delay (D1) to at least 3.0 seconds to ensure complete relaxation of the rigid aromatic protons, allowing for accurate integration (1:1:1 ratio for the distinct aromatic signals).

2D NMR Assignment Strategy

Because N-quinolin-8-ylquinoline-2-carboxamide contains two distinct quinoline rings (comprising 12 overlapping aromatic protons), 1D 1 H NMR alone is insufficient for definitive assignment. A sequential 2D NMR workflow is required to map the spin systems.

NMR_Workflow S1 1. 1D 1H NMR Identify Deshielded NH (>11 ppm) S2 2. 1H-1H COSY Trace J-Coupled Spin Systems S1->S2 Proceed to 2D S3 3. 1H-13C HSQC Assign Direct C-H Correlations S2->S3 Map Protons to Carbons S4 4. 1H-13C HMBC Link Quaternary Carbons (C=O) S3->S4 Identify Scaffold Backbone S5 5. NOESY/ROESY Confirm Spatial Proximity (Coplanarity) S4->S5 Verify 3D Conformation

Step-by-step 2D NMR workflow for assigning complex aromatic signals in quinoline derivatives.

Execution Logic:

  • COSY: Begin with the most deshielded aromatic doublets (H2 of the 8-AQ ring and H3 of the quinaldic ring) and trace the 3J couplings to H3/H4 and H4 respectively.

  • HMBC: Use the highly resolved amide carbonyl carbon (~163.5 ppm) as an anchor. The H7 proton of the 8-AQ ring and the H3 proton of the quinaldic ring will both show strong 3JCH​ correlations to this carbonyl, definitively bridging the two independent spin systems.

  • NOESY: Look for a strong spatial cross-peak between the amide N-H and the H7 proton of the 8-AQ ring. This validates the coplanar geometry enforced by the bifurcated hydrogen bond.

References

  • [1] Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Annals of Translational Medicine (AME Groups). Available at:[Link]

  • [4] Beck, A. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Available at: [Link]

  • [3] Supporting Information: Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journals. Available at:[Link]

  • [2] Kim et al. N-(Quinolin-8-yl)quinoline-2-carboxamide. PubMed Central (NIH). Available at: [Link]

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Safety Operating Guide

Standard Operating Procedure: Handling, Application, and Disposal of N-Quinolin-8-ylquinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

N-quinolin-8-ylquinoline-2-carboxamide is a sophisticated bis-quinoline derivative frequently utilized as a bidentate directing group in transition-metal-catalyzed C-H functionalization and as a high-value intermediate in the synthesis of pharmaceutical inhibitors[1]. Due to its dense nitrogenous framework and potent biological activity profile, handling and disposing of this compound requires rigorous, field-proven protocols.

This guide provides a self-validating framework designed for researchers and drug development professionals. It covers the safe operational handling, spill mitigation, and environmentally compliant disposal of this chemical, ensuring your laboratory maintains the highest standards of safety and green chemistry[2].

Chemical Profile and Causality-Driven Handling

To safely manage any chemical, one must understand the causality behind its physical properties and the corresponding safety countermeasures. The table below outlines the physicochemical properties of N-quinolin-8-ylquinoline-2-carboxamide and the operational logic dictating its handling.

Table 1: Physicochemical Properties & Operational Causality

ParameterSpecificationOperational Causality & Safety Countermeasure
Molecular Class Bis-quinoline derivativeHigh nitrogen content requires specialized NOx​ scrubbers during incineration to prevent toxic atmospheric emissions[3].
Physical State Solid (Powder)Prone to aerosolization. Mandates handling inside a Class II biological safety cabinet or standard fume hood to prevent inhalation[3].
Solubility Soluble in DCM, DMF, DMSODictates the use of compatible organic waste streams; strictly incompatible with aqueous drain disposal[3].
UV Absorbance Strong at ~254 nm & 365 nmEnables rapid surface decontamination verification via handheld UV lamp (Self-validating metric).
Operational Workflow: Laboratory Application

In synthetic chemistry, N-quinolin-8-ylquinoline-2-carboxamide acts as a powerful thermodynamic sink. The bidentate N,N-coordination stabilizes high-valent metal intermediates (such as Pd(IV) or Cu(III)), enabling precise C-H bond cleavage. Understanding this lifecycle is critical because the end-stage directing group cleavage generates the specific chemical waste that must be disposed of.

CatalyticWorkflow A Substrate + N-quinolin-8-ylquinoline-2-carboxamide B Addition of Transition Metal Catalyst A->B C Bidentate N,N-Coordination B->C D C-H Bond Cleavage (Metallacycle) C->D E Functionalization & Reductive Elimination D->E F Directing Group Cleavage & Waste Generation E->F

Experimental workflow of N-quinolin-8-ylquinoline-2-carboxamide in C-H functionalization.

Step-by-Step Reaction Setup Protocol:
  • Preparation: Ensure the fume hood face velocity is calibrated to 0.5 m/s.

  • PPE Donning: Equip EN 166(EU) or NIOSH (US) compliant tightly fitting safety goggles, a flame-resistant lab coat, and nitrile gloves[3]. Causality: Quinoline derivatives can cause mechanical eye irritation and potential dermal sensitization.

  • Weighing: Weigh the compound using an anti-static analytical balance to prevent powder dispersion.

  • Solubilization: Dissolve the compound in the chosen organic solvent (e.g., DMF) before adding the transition metal catalyst.

Step-by-Step Spill Response and Decontamination

In the event of a powder spill, immediate containment is required to prevent the tracking of fine quinoline powder across the laboratory. This protocol is designed as a self-validating system to guarantee absolute decontamination.

  • Isolate the Area: Immediately restrict access and increase local exhaust ventilation[3].

  • Containment: Cover the spilled powder with damp sand or a proprietary inert absorbent pad. Causality: Dry sweeping generates hazardous dust; dampening suppresses aerosolization.

  • Collection: Use a non-sparking conductive scoop to transfer the material into a wide-mouth, high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the affected area with a 5% sodium hypochlorite (bleach) solution, followed by copious amounts of water[3]. Causality: Oxidative degradation neutralizes residual organic ligands.

  • Self-Validation (Verification): Illuminate the cleaned surface with a handheld 254 nm UV lamp. Quinoline derivatives are highly fluorogenic. The absence of fluorescence validates that the decontamination is absolute and the area is safe for normal operational use.

Proper Disposal Procedures & Waste Segregation

N-quinolin-8-ylquinoline-2-carboxamide must never be discharged into drains, water courses, or onto the ground[3]. Because it contains a high mass percentage of nitrogen, conventional low-temperature disposal methods will result in incomplete combustion, releasing highly toxic nitrogen oxides ( NOx​ ) into the atmosphere.

DisposalWorkflow Start Waste Generation Check Determine State Start->Check Solid Solid Waste (PPE/Powder) Check->Solid Liquid Liquid Waste (Solvents) Check->Liquid Incinerator High-Temp Incineration + Scrubber Solid->Incinerator HaloCheck Halogenated? Liquid->HaloCheck Halo Halogenated Stream HaloCheck->Halo Yes NonHalo Non-Halogenated Stream HaloCheck->NonHalo No Halo->Incinerator NonHalo->Incinerator

Logical workflow for the segregation and disposal of bis-quinoline chemical waste.

Step-by-Step Disposal Protocol:
  • Quench the Reaction: Ensure all transition metals utilized in conjunction with the ligand are fully quenched (e.g., using EDTA or a saturated ammonium chloride solution).

  • Phase Separation: Extract the organic layer containing the N-quinolin-8-ylquinoline-2-carboxamide waste.

  • Segregation: Pour the organic waste into a designated "Halogenated" or "Non-Halogenated" liquid waste carboy. Causality: Halogenated solvents require specific high-temperature incineration (>1100°C) to prevent the formation of dioxins and furans.

  • Labeling: Affix a GHS-compliant hazardous waste label detailing the exact percentage of the quinoline derivative.

  • Self-Validation (Mass Balance): Weigh the final sealed waste container and cross-reference it against the theoretical waste yield calculated from the laboratory inventory system. A mass balance check ensures no fugitive emissions or unaccounted material loss has occurred.

  • Contractor Handoff: Offer the excess and expired materials to a licensed hazardous material disposal company[4]. Ensure the contractor utilizes an incinerator equipped with an afterburner and an alkaline scrubber[3].

Table 2: Waste Segregation & Incineration Parameters

Waste CategoryContainer SpecificationIncineration RequirementValidation/Monitoring
Solid Waste (Powder/PPE) High-Density Polyethylene (HDPE)>850°C with afterburnerVisual inspection; zero ash residue
Liquid (Halogenated) PTFE-lined amber glass>1100°C (Dioxin prevention)GC-MS of effluent gases
Liquid (Non-Halogenated) Standard HDPE carboy>850°C with NOx​ scrubberContinuous emission monitoring (CEMS)
References
  • Cleanchem Laboratories. "MATERIAL SAFETY DATA SHEETS." Cleanchem. Available at:[Link]

  • National Institutes of Health. "Small Molecule Inhibitors of Anthrax Lethal Factor Toxin." PMC. Available at:[Link]

  • ResearchGate. "Approaches to Incorporating Green Chemistry and Safety into Laboratory Culture." ResearchGate. Available at:[Link]

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.